Epimedin B
Description
Origin and Traditional Medicinal Context of Epimedium Species in Epimedin B Research
This compound is a naturally occurring chemical compound extracted from various species of the Epimedium genus, which is part of the Berberidaceae family. nih.govcaldic.com Commonly known by names such as Horny Goat Weed, Barrenwort, and Yin Yang Huo in Traditional Chinese Medicine (TCM), the dried leaves of these perennial herbs have been utilized for centuries in Asian medicine. caldic.comwisdomlib.orgmskcc.org Epimedium species are predominantly found in Asia, particularly in China, with some also growing in parts of the Middle East and Europe. wisdomlib.org
In the context of TCM, Epimedium has a long history of use for a variety of purposes, including treating fatigue, nerve and arthritic pain, and sexual dysfunction. nih.govmskcc.org It is traditionally believed to "nourish the kidney and reinforce the Yang". caldic.com More than 15 species of this genus have been historically used in traditional remedies. caldic.com The specific species from which this compound is often sourced include Epimedium brevicornum Maxim., Epimedium koreanum Nakai, Epimedium pubescens Maxim., and Epimedium sagittatum (Sieb. et Zucc.) Maxim. wisdomlib.orgbiocrick.com The extensive traditional use of Epimedium has provided the impetus for modern scientific investigation into its constituent compounds, including this compound, to understand their pharmacological properties.
Significance of Flavonoid Glycosides within the Epimedium Genus
The Epimedium genus is chemically rich, with over 260 compounds identified from various species. caldic.com Among these, flavonoid glycosides are the most prominent and are considered the major bioactive constituents responsible for the therapeutic effects attributed to the herb. nih.govcaldic.com These compounds, including Epimedin A, B, C, and icariin (B1674258), are often used as chemical markers for the quality control of Epimedium products. nih.govscience.gov
Flavonoids are a class of plant secondary metabolites characterized by a C6-C3-C6 backbone structure. nih.gov In Epimedium, many of these flavonoids are prenylated, a modification that is considered a chemotaxonomic marker for the genus. caldic.comresearchgate.net The glycosidic nature of these flavonoids, meaning they are attached to sugar moieties, influences their bioavailability and metabolic pathways. researchgate.netcymitquimica.com Research has shown that after oral administration, these flavonoid glycosides are often metabolized by intestinal enzymes and gut bacteria into their secondary glycosides or aglycones, which may be the more readily absorbed and active forms. biocrick.comresearchgate.net
The collection of flavonoids derived from Epimedium has been shown in preclinical studies to possess a range of biological activities, including anti-osteoporotic, neuroprotective, immunomodulatory, and anticancer effects. mskcc.orgmedchemexpress.compolyu.edu.hkresearchgate.net
Current Status of this compound Research and Future Trajectories
Current research on this compound is actively exploring its potential therapeutic applications, with a significant focus on its anti-inflammatory and anti-osteoporotic properties. medchemexpress.comtargetmol.comnih.gov Studies have demonstrated that this compound can inhibit acute inflammation and mitigate the accumulation of reactive oxygen species (ROS). nih.govnih.gov Its anti-inflammatory effects appear to be mediated through the regulation of signaling pathways such as MAPK/NF-κB. nih.gov
In the context of bone health, this compound has been shown to have a potential role in preventing osteoporosis. medchemexpress.comtargetmol.comselleckchem.com Research indicates it may stimulate the proliferation of osteoblasts, the cells responsible for bone formation. targetmol.comcaymanchem.com Furthermore, studies using animal models have shown that this compound can attenuate bone loss by suppressing the formation of osteoclasts, the cells that break down bone tissue. nih.gov This effect is potentially mediated by decreasing ROS production and targeting the estrogen receptor ESR1. nih.gov
Recent investigations have also highlighted a neuroprotective role for this compound. One study suggested its potential in a mouse model of Parkinson's disease, where it appeared to ameliorate motor dysfunction and protect neurons. polyu.edu.hk
Future research is likely to focus on several key areas. A deeper understanding of the molecular mechanisms underlying the observed pharmacological effects of this compound is a primary goal. This includes further elucidation of its interactions with specific cellular targets and signaling pathways. cymitquimica.com Given that natural flavonoids often have low bioavailability, another important avenue of future research will be to explore methods to enhance the delivery and absorption of this compound, potentially through biotransformation or the use of novel drug delivery systems. researchgate.netnih.gov The development of microbial cell factories for the biosynthesis of this compound and other valuable flavonoids is also an emerging area of interest, which could provide a more sustainable and scalable production method compared to extraction from wild plants. nih.gov Continued investigation into its potential in other therapeutic areas, such as idiosyncratic drug-induced liver injury, where it has been shown to play a role, is also warranted. nih.govresearchgate.net
Interactive Data Table: Investigated Properties of this compound
| Research Area | Findings | Potential Mechanism of Action |
| Anti-inflammatory | Effectively inhibited acute inflammation and mitigated reactive oxygen species (ROS) accumulation in a zebrafish model. nih.gov | Regulation of MAPK/NF-κB/NOD-like receptor signaling pathways. nih.gov |
| Anti-osteoporotic | Attenuated ovariectomy-induced bone loss in mice. nih.gov Stimulated osteoblast proliferation. targetmol.comcaymanchem.com Prevented prednisolone-induced osteoporosis in zebrafish. biocrick.commedchemexpress.com | Suppressing osteoclastogenesis by decreasing ROS production and targeting ESR1. nih.gov |
| Neuroprotection | Ameliorated motor dysfunction and alleviated the loss of tyrosine hydroxylase-immunoreactive neurons in a mouse model of Parkinson's disease. polyu.edu.hk | G protein-coupled estrogen receptor (GPER) may be a potential target. polyu.edu.hk |
| Hepatotoxicity | Can induce idiosyncratic drug-induced liver injury (IDILI) by promoting NLRP3 inflammasome activation. nih.govresearchgate.net | Enhancement of NLRP3 inflammasome activation, with mitochondrial ROS as a crucial contributor. nih.gov |
| Pigmentation | Shown to increase the expression, activity, and stability of tyrosinase family proteins. researchgate.net | Not fully elucidated. |
Structure
2D Structure
Properties
IUPAC Name |
3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H48O19/c1-14(2)5-10-18-21(53-37-31(49)28(46)26(44)22(12-39)54-37)11-19(40)23-27(45)34(32(55-33(18)23)16-6-8-17(50-4)9-7-16)56-38-35(29(47)24(42)15(3)52-38)57-36-30(48)25(43)20(41)13-51-36/h5-9,11,15,20,22,24-26,28-31,35-44,46-49H,10,12-13H2,1-4H3/t15-,20+,22+,24-,25-,26+,28-,29+,30+,31+,35+,36-,37+,38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZZCFAOOWZSRX-LRHLXKJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)OC6C(C(C(CO6)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H48O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40149341 | |
| Record name | Epimedin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40149341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
808.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110623-73-9 | |
| Record name | Epimedin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110623-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epimedin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110623739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epimedin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40149341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preclinical Pharmacological Investigations of Epimedin B
Effects on Bone Metabolism and Anti-Osteoporotic Activity
Epimedin B, a key flavonoid found in Herba Epimedii, has demonstrated significant potential in the realm of bone health. Its effects on bone metabolism and its anti-osteoporotic activity have been the subject of numerous preclinical investigations. These studies, conducted both in laboratory settings (in vitro) and in living organisms (in vivo), have shed light on the mechanisms through which this compound may help prevent and treat osteoporosis.
In Vivo Anti-Osteoporotic Models
To further understand the potential of this compound as a therapeutic agent for osteoporosis, researchers have utilized animal models that mimic the conditions of the disease in humans.
Glucocorticoids, a class of steroid hormones, are widely used to treat various inflammatory conditions, but their long-term use can lead to a severe form of bone loss known as glucocorticoid-induced osteoporosis (GIOP). nih.govfrontiersin.orgdovepress.com Animal models of GIOP, typically induced by the administration of glucocorticoids like dexamethasone, are valuable tools for testing the efficacy of anti-osteoporotic compounds. ajol.infomdpi.com Studies have shown that this compound and related compounds from Epimedium can protect against the detrimental effects of glucocorticoids on bone. nih.govfrontiersin.orgajol.info For instance, Epimedin C, a closely related flavonoid, has been shown to prevent bone loss in a mouse model of GIOP by balancing bone formation and remodeling processes. ajol.info It achieves this by regulating the expression of key proteins involved in bone metabolism, such as Runx2 and LGR4. ajol.info
Table 2: Effects of Epimedin C in a Glucocorticoid-Induced Osteoporosis Mouse Model
| Parameter | Dexamethasone Injection (DI) Group | DI + Epimedin C Gavage (EG) Group | Reference |
| Bone Loss | Present | Improved | ajol.info |
| EphB4 Levels | Decreased | Elevated | ajol.info |
| EphrinB2 Levels | Increased | Decreased | ajol.info |
The decline in estrogen levels after menopause is a primary cause of osteoporosis in women. mdpi.com The ovariectomized (OVX) rodent model, in which the ovaries are surgically removed to simulate estrogen deficiency, is a widely used and well-established model for studying postmenopausal osteoporosis. mdpi.comnih.govfrontiersin.org Research has demonstrated that this compound can effectively mitigate bone loss in OVX mice. nih.gov Its protective effects are comparable to that of estrogen therapy. nih.gov The mechanism behind this effect involves the suppression of osteoclast activity, the cells responsible for bone resorption. nih.gov this compound achieves this by activating the AMPK pathway and the Nrf2-mediated antioxidant system, which leads to a reduction in reactive oxygen species (ROS) levels. nih.gov
Diabetic Osteoporosis Models in Rats
This compound has been investigated for its potential therapeutic effects on diabetic osteoporosis using rat models. In these studies, diabetic osteoporosis is typically induced by a high-fat diet combined with an intraperitoneal injection of streptozotocin (B1681764) (STZ), which leads to hyperglycemia, weight loss, and significant deterioration of bone mass and microarchitecture. nih.govsemanticscholar.orgnih.gov
Treatment with this compound has been shown to yield significant improvements in bone health in these diabetic rat models. nih.gov Micro-computed tomography (micro-CT) scans of the femurs in STZ-induced diabetic rats revealed a sparse and disorganized trabecular bone structure. nih.gov However, administration of this compound resulted in a notable improvement of the trabecular structure and promoted the formation of new bone. nih.gov It also reduced the number of bone marrow adipocytes, which are known to increase in diabetic osteoporosis. nih.govnih.gov
The compound was found to beneficially alter several key bone microstructure parameters, effectively promoting bone formation while inhibiting excessive bone resorption. nih.govnih.gov These findings suggest that this compound can ameliorate the detrimental effects of diabetes on bone structure and integrity. nih.gov The protective mechanism is significantly linked to its ability to regulate the balance between bone formation and resorption, partly by inhibiting inflammation associated with diabetes. nih.govsemanticscholar.orgnih.gov
Table 1: Effects of this compound on Bone Health Parameters in STZ-Induced Diabetic Osteoporosis Rat Models
| Parameter | Observation in Diabetic Model | Effect of this compound Treatment | Reference |
|---|---|---|---|
| Bone Microstructure | Sparse and disorganized trabecular bone | Improved trabecular structure, promoted new bone formation | nih.gov |
| Bone Mass | Significant bone mass loss | Attenuated bone loss | nih.gov |
| Bone Marrow Adipocytes | Increased density and volume | Reduced number of adipocytes | nih.govnih.gov |
| Bone Formation | Decreased | Increased | nih.gov |
| Bone Resorption | Increased | Inhibited | nih.gov |
| Inflammation | Elevated levels of TNF-α, IL-6, MCP-1 | Reversed the increase in inflammatory factors | nih.gov |
Zebrafish Models of Osteoporosis
While direct studies on this compound in zebrafish models of osteoporosis are not extensively documented in the provided research, this model system is increasingly used for osteoporosis research due to the high genetic conservation and similar ossification processes to mammals. nih.govmdpi.com Zebrafish larvae are particularly advantageous for large-scale drug screening due to their rapid development and transparency, which allows for direct observation of skeletal development. frontiersin.orgfrontiersin.org
Glucocorticoid-induced osteoporosis is a common condition modeled in zebrafish, often by exposing the larvae to compounds like prednisolone (B192156) or dexamethasone, which results in significant mineral loss in the skeleton. nih.govfrontiersin.orgtzuchi.com.tw
Research on related compounds from the same plant family, Epimedium, offers insights into potential effects. For instance, Epimedin C has been studied in a prednisolone-induced osteoporosis zebrafish model. nih.gov In these studies, Epimedin C was shown to mitigate bone tissue damage, improve bone density, and boost mineralization, indicating a protective effect against glucocorticoid-induced bone loss. nih.govnih.gov Another related compound, Epimedin A, has also demonstrated the ability to prevent prednisolone-induced osteoporosis in zebrafish. researchgate.net These findings on related flavonoids suggest that this compound may also have therapeutic potential that could be efficiently explored using zebrafish models.
Mechanistic Pathways Underlying Anti-Osteoporotic Effects
The therapeutic effects of this compound on osteoporosis are underpinned by its modulation of several key cellular signaling pathways that govern bone metabolism.
Regulation of PI3K-Akt Signaling Pathway
The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a critical regulator of bone metabolism, influencing the proliferation and differentiation of bone cells. frontiersin.org Abnormalities in this pathway can disrupt the balance between bone formation and resorption, leading to osteoporosis. frontiersin.org Research based on RNA sequencing analysis of mouse models has identified the PI3K-Akt pathway as one of the primary mechanisms through which this compound exerts its anti-osteoporotic effects. nih.govnih.gov This suggests that this compound may help restore bone homeostasis by positively modulating this crucial signaling cascade. nih.gov Studies on other related flavonoids, such as Epimedin A and C, further support the importance of this pathway, showing these compounds can inhibit osteoclast differentiation or alleviate osteogenic suppression by activating PI3K/Akt signaling. frontiersin.orgnih.gov
Modulation of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is instrumental in regulating osteoblast differentiation and function, thereby playing a significant role in skeletal development and bone homeostasis. elifesciences.orgfrontiersin.org Evidence indicates that this compound's efficacy in treating osteoporosis is also linked to its ability to modulate the MAPK pathway. nih.govnih.gov In mouse models of osteoporosis, RNA sequencing analysis revealed that the MAPK signaling pathway was one of the key pathways regulated by this compound administration. nih.gov This finding is consistent with studies on the related compound Epimedin C, which was also found to impact MAPK signaling in the context of bone development. nih.gov
Involvement of PPAR Signaling Pathway
The Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway is involved in regulating various intracellular processes, and its members are known to influence bone turnover. nih.govfrontiersin.org Activation of certain PPARs can have a positive effect on osteogenesis and may alleviate osteoporosis. frontiersin.org The anti-osteoporotic mechanism of this compound has been connected to the regulation of the PPAR signaling pathway. nih.govnih.gov Analysis of gene expression in mouse models treated with this compound showed significant mapping to the PPAR pathway, highlighting it as a key component of the compound's mechanism of action in improving bone health. nih.gov
OPG/RANKL Axis Regulation in Bone Homeostasis
The balance between osteoprotegerin (OPG) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL) is a critical determinant of bone mass and skeletal integrity. nih.gov OPG acts as a decoy receptor for RANKL, preventing it from binding to its receptor (RANK) on osteoclast precursors, thereby inhibiting bone resorption. nih.gov An increased RANKL/OPG ratio leads to excessive bone resorption and is a hallmark of conditions like diabetic osteoporosis. nih.gov
In studies using STZ-induced diabetic rats, this compound treatment was found to directly regulate this axis. nih.govsemanticscholar.orgnih.gov The administration of this compound led to an increase in OPG mRNA and protein levels while decreasing the levels of RANKL. nih.gov This modulation resulted in an enhanced OPG/RANKL ratio, which helps to maintain bone homeostasis by suppressing excessive osteoclast activity and shifting the balance toward bone formation. nih.gov This regulatory action on the OPG/RANKL axis is a key mechanism by which this compound attenuates bone loss in diabetic osteoporosis. nih.govnih.gov
Estrogenic Activity and Estrogen Receptor Interactions
This compound's interaction with estrogen receptors (ER) and its potential estrogenic activity have been a subject of preclinical investigation, yielding nuanced results. While extracts of Epimedium, the plant from which this compound is derived, are known for their estrogenic effects, the activity of the isolated compound itself has been explored with varying outcomes. nih.gov
In one study, this compound, along with other prenylflavonoid glycosides like icariin (B1674258) and epimedin A and C, did not exhibit in vitro estrogenic or antiestrogenic activities. In contrast, other components of the Epimedium extract, such as icaritin (B1674259) and quercetin, demonstrated ER-mediated estrogenic activity, with a more pronounced interaction with ERβ.
However, more recent research suggests a direct interaction between this compound and estrogen receptor 1 (ESR1). A 2025 study indicated that this compound directly binds to ESR1, protecting it from degradation. nih.gov This interaction is proposed as a mechanism for its inhibitory effects on osteoclastogenesis, the process of bone resorption. nih.gov This suggests that while this compound may not act as a classical estrogenic compound in all assays, it can modulate estrogen signaling pathways through direct receptor interaction. The estrogenic effects of Epimedium extracts are considered to be tissue-specific and dose-dependent, highlighting the complexity of its components' interactions with estrogen receptors. nih.gov
Effects on Bone Formation and Resorption Markers (e.g., P1NP, CTX1, ALP)
This compound has been investigated for its effects on bone turnover, with preclinical studies assessing its impact on key biochemical markers of bone formation and resorption. These markers provide insights into the dynamic process of bone remodeling and how it is influenced by the compound.
In a study involving ovariectomized (OVX) rats, a model for postmenopausal osteoporosis, the administration of total flavonoids of Epimedium (TFE), of which this compound is a component, demonstrated a notable effect on bone turnover markers. The treatment led to an increase in the serum levels of procollagen (B1174764) type 1 N-propeptide (P1NP), a marker of bone formation, and a decrease in the levels of C-terminal telopeptides of type I collagen (CTX-I), a marker of bone resorption. frontiersin.org
Another study, utilizing a diabetic osteoporosis rat model, provided further evidence of this compound's influence on bone metabolism. In this model, this compound treatment reversed the decrease in bone formation markers osteocalcin (B1147995) (OCN) and bone alkaline phosphatase (BAP), and counteracted the increase in the bone resorption marker tartrate-resistant acid phosphatase-5b (TRACP-5b). nih.gov These findings suggest that this compound can modulate the balance between bone formation and resorption, a critical factor in maintaining bone health. nih.gov
Table 1: Effects of this compound on Bone Turnover Markers in Preclinical Models
| Model | Marker | Effect of this compound Treatment | Reference |
|---|---|---|---|
| Ovariectomized Rats (TFE) | P1NP (Bone Formation) | Increased | frontiersin.org |
| Ovariectomized Rats (TFE) | CTX-I (Bone Resorption) | Decreased | frontiersin.org |
| Diabetic Osteoporosis Rats | Osteocalcin (OCN) (Bone Formation) | Increased | nih.gov |
| Diabetic Osteoporosis Rats | Bone Alkaline Phosphatase (BAP) (Bone Formation) | Increased | nih.gov |
Impact on Bone Microstructure Parameters (e.g., Trabecular Bone Density, Connectivity Density, Structure Model Index)
Beyond its effects on biochemical markers, this compound has been shown to positively influence the structural integrity of bone at a microarchitectural level. Preclinical studies using high-resolution imaging techniques have elucidated the impact of this compound on key parameters of bone quality.
In a diabetic osteoporosis rat model, treatment with this compound led to significant improvements in bone microstructure. The compound promoted the formation of bone trabeculae, the intricate network of tissue that forms the spongy, inner part of bones. nih.gov This resulted in an improved trabecular structure and a reduction in the number of bone marrow adipocytes, which are known to increase in osteoporotic conditions. nih.gov
Table 2: Effects of this compound on Bone Microstructure in a Diabetic Osteoporosis Rat Model
| Parameter | Effect of this compound Treatment | Reference |
|---|---|---|
| Bone Trabeculae Formation | Promoted | nih.gov |
| Trabecular Structure | Improved | nih.gov |
| Bone Marrow Adipocytes | Reduced | nih.gov |
Neuroprotective Efficacy and Associated Mechanisms
This compound has demonstrated promise as a neuroprotective agent in preclinical models of neurodegenerative diseases. Research has focused on its ability to mitigate neuronal damage and the underlying molecular mechanisms driving these protective effects.
Models of Neurodegenerative Diseases (e.g., Parkinson's Disease)
The neuroprotective potential of this compound has been specifically investigated in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease (PD). nih.govresearchgate.net This model is widely used in PD research as MPTP induces pathological changes that mimic those seen in human Parkinson's disease, including the loss of dopaminergic neurons in the substantia nigra. nih.govresearchgate.net
In this model, treatment with this compound was shown to ameliorate motor dysfunction, a hallmark symptom of Parkinson's disease. nih.govresearchgate.net Furthermore, it alleviated the MPTP-induced decrease in the levels of dopamine (B1211576) and its metabolites in the striatum, a brain region crucial for motor control. nih.govresearchgate.net Histological analysis revealed that this compound also mitigated the loss of tyrosine hydroxylase-immunoreactive neurons, which are the dopamine-producing neurons that degenerate in Parkinson's disease. nih.govresearchgate.net These findings provide the first evidence of this compound's protective effects in an animal model of Parkinson's disease. nih.govresearchgate.net
Molecular Targets and Pathways in Neuroprotection
The neuroprotective effects of this compound appear to be mediated through specific molecular targets and signaling pathways. Research has particularly highlighted the role of the G protein-coupled estrogen receptor (GPER) in its mechanism of action.
G Protein-Coupled Estrogen Receptor (GPER) Mediation
Molecular docking studies have revealed that this compound can directly bind to the G protein-coupled estrogen receptor (GPER) at the same site as the GPER agonist G1, with a binding energy of -7.3 kcal/mol. nih.gov This suggests a direct interaction between this compound and this receptor.
The involvement of GPER in the neuroprotective effects of this compound was further substantiated through pharmacological and genetic approaches in the MPTP-induced mouse model of Parkinson's disease. The neuroprotective effects of this compound on the nigrostriatal system were antagonized by the pharmacological blockade of GPER with the antagonist G15. nih.govresearchgate.net Moreover, the anti-apoptotic and anti-endoplasmic reticulum stress effects of this compound against MPTP toxicity were significantly diminished in GPER knockout mice. nih.govresearchgate.net These findings strongly indicate that GPER is a potential target for the neuroprotective effects of this compound against Parkinson's disease. nih.govresearchgate.net
Table of Compounds
| Compound Name |
|---|
| Epimedin A |
| This compound |
| Epimedin C |
| Icariin |
| Icaritin |
| Quercetin |
| 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) |
| G1 (GPER agonist) |
Anti-Apoptotic Effects (e.g., Bcl-2, Bax)
This compound has demonstrated notable anti-apoptotic effects in preclinical studies, primarily through the regulation of the Bcl-2 family of proteins. These proteins are critical regulators of the intrinsic apoptotic pathway, with a delicate balance between pro-apoptotic members, such as Bax, and anti-apoptotic members, like Bcl-2, determining cell fate.
In a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), treatment with this compound was found to significantly counteract the changes in the expression levels of Bax and Bcl-2. Specifically, this compound treatment prevented the MPTP-induced upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This modulation of Bax and Bcl-2 expression helps to shift the cellular balance away from apoptosis, thereby protecting neurons from cell death.
The mechanism of this anti-apoptotic effect is linked to the G protein-coupled estrogen receptor (GPER). The neuroprotective effects of this compound, including the regulation of Bax and Bcl-2, were significantly diminished when GPER was pharmacologically blocked or genetically knocked out. This indicates that this compound likely exerts its anti-apoptotic actions through the activation of GPER-mediated signaling pathways.
Table 1: Effect of this compound on Apoptosis-Related Proteins
| Protein | Function | Effect of this compound Treatment |
| Bcl-2 | Anti-apoptotic | Prevents downregulation |
| Bax | Pro-apoptotic | Prevents upregulation |
Anti-Endoplasmic Reticulum Stress (e.g., GRP78, CHOP)
This compound has also been shown to mitigate cellular damage by attenuating endoplasmic reticulum (ER) stress. The ER is a critical organelle for protein folding and processing, and disruptions in its function can lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. This, in turn, can trigger apoptotic cell death.
Key protein markers of ER stress include Glucose-Regulated Protein 78 (GRP78), also known as BiP, and C/EBP homologous protein (CHOP). GRP78 is a chaperone that helps in protein folding and is upregulated during ER stress as a protective response. However, prolonged or severe ER stress leads to the increased expression of CHOP, a transcription factor that promotes apoptosis.
In the same MPTP-induced mouse model of Parkinson's disease, this compound treatment markedly prevented the pathological changes in GRP78 and CHOP expression. The study observed that this compound administration counteracted the increased levels of both GRP78 and CHOP that were induced by MPTP. This suggests that this compound helps to alleviate ER stress, thereby preventing the activation of the CHOP-mediated apoptotic pathway.
Similar to its anti-apoptotic effects, the anti-ER stress effects of this compound were also found to be dependent on the G protein-coupled estrogen receptor (GPER). The ability of this compound to normalize GRP78 and CHOP levels was significantly reduced in the absence of functional GPER, highlighting the receptor's role in mediating these protective effects.
Table 2: Impact of this compound on Endoplasmic Reticulum Stress Markers
| Protein | Role in ER Stress | Effect of this compound Treatment |
| GRP78 | Chaperone, protective response | Prevents upregulation |
| CHOP | Pro-apoptotic transcription factor | Prevents upregulation |
Regulation of Mitochondrial Dynamics and Function
While direct studies on this compound's regulation of mitochondrial dynamics are limited, research on a closely related compound, Epimedin C, provides significant insights into the potential mechanisms. Mitochondrial dynamics, the balance between mitochondrial fusion and fission, is crucial for maintaining mitochondrial health and function.
Although this research was conducted with Epimedin C, the structural similarity to this compound suggests a plausible similar mechanism of action in preserving mitochondrial function. Further investigation is required to specifically delineate the role of this compound in regulating the proteins involved in mitochondrial fusion (e.g., Mfn1, Mfn2, OPA1) and fission (e.g., Drp1, Fis1).
Modulation of Neuroinflammation and Oxidative Stress
This compound has been shown to possess properties that modulate neuroinflammation and oxidative stress, key pathological features in a variety of neurological disorders.
In a zebrafish model of inflammation, this compound effectively ameliorated neuroinflammation-associated locomotor impairments. This suggests a direct impact on inflammatory processes within the central nervous system. The underlying mechanism involves the regulation of key signaling pathways. Research has shown that this compound can regulate genes associated with the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) signaling pathways, both of which are central to the inflammatory response.
Furthermore, this compound has demonstrated the ability to mitigate the accumulation of reactive oxygen species (ROS). Oxidative stress, resulting from an imbalance between ROS production and the cell's antioxidant defenses, can lead to significant cellular damage. By reducing ROS levels, this compound helps to protect cells from oxidative damage. This antioxidant effect is a crucial component of its neuroprotective properties.
Anti-Inflammatory and Antioxidant Properties
Mechanisms of Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects through a multi-targeted mechanism, primarily by inhibiting the production of inflammatory mediators and modulating key signaling pathways involved in the inflammatory cascade.
Inhibition of Inflammatory Mediators (e.g., IL-1β, TNF-α, IL-6, IL-18)
Preclinical studies have demonstrated that this compound can significantly inhibit the production and release of several pro-inflammatory cytokines. In a zebrafish model, this compound was shown to regulate the expression of genes for inflammatory cytokines including interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) nih.gov.
The inhibition of these cytokines is a critical aspect of the anti-inflammatory action of this compound. IL-1β and TNF-α are potent inflammatory mediators that play a central role in initiating and amplifying the inflammatory response. IL-6 is involved in both acute and chronic inflammation. By downregulating the expression of these key cytokines, this compound can effectively dampen the inflammatory process.
The regulation of these inflammatory mediators is linked to the modulation of the MAPK and NF-κB signaling pathways. The activation of these pathways typically leads to the transcription of genes encoding pro-inflammatory cytokines. By interfering with these signaling cascades, this compound can effectively reduce the production of IL-1β, TNF-α, and IL-6. While direct evidence for the inhibition of IL-18 by this compound is not as prominent in the available literature, its regulation of the broader inflammatory pathways suggests a potential influence on this cytokine as well.
Table 3: this compound's Effect on Pro-Inflammatory Cytokines
| Cytokine | Primary Function in Inflammation | Effect of this compound |
| IL-1β | Potent pro-inflammatory mediator | Inhibits gene expression |
| TNF-α | Central role in initiating inflammation | Inhibits gene expression |
| IL-6 | Involved in acute and chronic inflammation | Inhibits gene expression |
| IL-18 | Pro-inflammatory cytokine | Potential for inhibition |
Modulation of NLRP3 Inflammasome Activation
This compound has been identified as a significant modulator of the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome, a key component of the innate immune system. nih.govnih.gov Preclinical studies have demonstrated that this compound can specifically facilitate the activation of the NLRP3 inflammasome when stimulated by agents like nigericin (B1684572) or ATP. researchgate.netnih.govcabidigitallibrary.org This effect has been observed in bone marrow-derived macrophages (BMDMs) and THP-1 cells. nih.gov
Research shows that in lipopolysaccharide (LPS)-primed macrophages, treatment with this compound prior to stimulation with nigericin or ATP leads to enhanced activation of Caspase-1 and increased secretion of the pro-inflammatory cytokine Interleukin-1β (IL-1β). nih.govresearchgate.netnih.gov For instance, Western blot analyses have confirmed the presence of cleaved Caspase-1 and mature IL-1β in the supernatants of cell cultures treated with this compound. nih.gov This potentiation of the NLRP3 inflammasome is specific, as this compound did not show a similar effect on the AIM2 or NLRC4 inflammasomes. researchgate.net The mechanism appears to involve action upstream of ASC oligomerization, an essential step in inflammasome assembly, which is promoted by this compound in the presence of nigericin or ATP. cabidigitallibrary.org
Some investigations have explored this immunostimulatory activity in the context of idiosyncratic drug-induced liver injury (IDILI), where NLRP3 inflammasome activation plays a crucial pathogenic role. researchgate.netnih.gov In an LPS-mediated susceptibility mouse model, this compound administration resulted in the activation of Caspase-1 and IL-1β secretion. nih.gov
Impact on Mitochondrial Reactive Oxygen Species (ROS) Production
The mechanism by which this compound facilitates NLRP3 inflammasome activation is intrinsically linked to its effect on mitochondria. Specifically, this compound has been shown to enhance the production of mitochondrial reactive oxygen species (ROS). researchgate.netnih.gov Mitochondrial ROS are recognized as a crucial factor in the activation of the NLRP3 inflammasome. cabidigitallibrary.org
Studies using MitoSOX staining and flow cytometry in LPS-primed bone marrow-derived macrophages revealed that this compound potentiated the generation of mitochondrial ROS when induced by nigericin and ATP. researchgate.netcabidigitallibrary.org This effect was not observed with other stimuli like SiO2. researchgate.netcabidigitallibrary.org The involvement of mitochondrial ROS is further substantiated by experiments where the ROS scavenger N-acetylcysteine (NAC) was used. Treatment with NAC suppressed the production of mitochondrial ROS and subsequently inhibited the this compound-mediated facilitation of NLRP3 inflammasome activation. researchgate.netcabidigitallibrary.org This indicates a synergistic relationship between this compound and certain stimuli in inducing mitochondrial ROS to activate the inflammasome. nih.gov
Antioxidant Mechanisms (e.g., DPPH radical scavenging)
While this compound can promote mitochondrial ROS production in the specific context of inflammasome activation, other studies indicate it also possesses antioxidant capabilities. Research on the flavonoid profile of Epimedium pubescens has shown that its flavonoids exhibit the ability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals, with an EC50 value of 52.1 µg/ml. nih.gov As this compound is a primary flavonoid constituent of this plant, it is a key contributor to this observed antioxidant activity. The DPPH radical scavenging assay is a standard method used to evaluate the ability of compounds to act as free radical scavengers by donating a hydrogen atom or an electron to the DPPH radical. dntb.gov.uamdpi.com
Further evidence of its antioxidant potential comes from an in-vivo study using a zebrafish inflammation model. In this model, this compound was found to effectively mitigate the accumulation of reactive oxygen species (ROS). This suggests a broader anti-inflammatory and antioxidant effect under different physiological conditions, highlighting the context-dependent nature of its pro-oxidant and antioxidant activities.
| Assay / Model | Finding | Implication |
| DPPH Radical Scavenging | Epimedium flavonoids (including this compound) showed significant scavenging activity (EC50 = 52.1 µg/ml). nih.gov | Demonstrates direct free-radical neutralizing capability in vitro. |
| Zebrafish Inflammation Model | This compound mitigated the accumulation of ROS in vivo. | Suggests a protective, antioxidant effect in a whole-organism inflammatory context. |
| Macrophage NLRP3 Activation Model | This compound increased mitochondrial ROS production. researchgate.netcabidigitallibrary.org | Shows a pro-oxidant effect in the specific context of innate immune signaling. |
Immunomodulatory Activities
Modulation of Immune Responses
This compound demonstrates complex immunomodulatory activities, exhibiting both immunostimulatory and anti-inflammatory properties depending on the biological context. Its role in promoting NLRP3 inflammasome activation represents a significant immunostimulatory function, enhancing innate immune responses through the increased production of IL-1β. researchgate.netnih.gov This activity is a key part of the body's defense mechanism but can also be implicated in inflammatory pathologies. researchgate.net
Influence on Immune Cell Function
This compound directly influences the function of key immune cells, particularly macrophages. As detailed in studies on the NLRP3 inflammasome, this compound's effects are pronounced in bone marrow-derived macrophages and the human monocytic cell line THP-1. nih.gov In these cells, it enhances the processing and release of IL-1β, a potent pyrogen and inflammatory mediator. nih.gov This modulation directly impacts the effector function of macrophages, which are central to both innate immunity and the orchestration of broader inflammatory responses. The compound was also found to increase caspase-1 activity and lactate (B86563) dehydrogenase (LDH) release in these cells, further indicating a direct impact on their inflammatory signaling and pyroptotic pathways. nih.gov
Anti-Cancer Research
Preclinical research into the effects of this compound on cancer cells has yielded specific and noteworthy findings, particularly in the context of melanoma. Studies have investigated its impact on melanogenesis (the production of melanin) in both murine (B16F10) and human (MNT-1) melanoma cell lines. nih.gov The results indicate that this compound acts as a potent inducer of melanogenesis. researchgate.net
Treatment of these melanoma cells with this compound led to a significant, dose-dependent increase in intracellular melanin (B1238610) content. nih.govresearchgate.net This effect was accompanied by an enhancement of the activity of tyrosinase (TYR), the pivotal and rate-limiting enzyme in melanin synthesis. nih.gov Kinetic analysis showed that this compound accelerated the reaction rate of mushroom tyrosinase with its substrate, L-DOPA. nih.gov This pro-pigmentation effect in melanoma cells is a key finding in the preclinical investigation of this compound's interaction with cancer cells.
In a related area of research, a similar prenylated flavonoid, Epimedokoreanin B, isolated from Epimedium koreanum, has been shown to inhibit the proliferation and migration of human non-small cell lung cancer (NSCLC) cells (A549 and NCI-H292). nih.gov This compound was found to induce a form of cell death known as paraptosis, which is mediated by endoplasmic reticulum (ER) stress. nih.gov
| Cell Line | Cancer Type | Effect of this compound / Related Compound | Key Mechanism |
| B16F10, MNT-1 | Melanoma | Increased melanin production. nih.govresearchgate.net | Increased tyrosinase (TYR) activity. nih.gov |
| A549, NCI-H292 | Non-Small Cell Lung Cancer | Inhibition of proliferation and migration (by Epimedokoreanin B). nih.gov | ER stress-mediated paraptosis. nih.gov |
Potential Effects on Pancreatic Cancer Cells
This compound has been identified as a component of Epimedium with potential therapeutic effects against pancreatic cancer. researchgate.net Network pharmacology studies have indicated that this compound, along with other active components of Epimedium, may play a role in combating this aggressive malignancy. nih.gov In vitro research using extracts containing this compound has demonstrated a significant reduction in the viability of PANC-1, a human pancreatic cancer cell line. researchgate.net
Identification of Potential Therapeutic Targets (e.g., AKT1, EGFR, JUN, BCL2, IL6, SRC)
Research has shown that this compound exhibits high binding affinities to several key proteins implicated in the development and progression of cancer. nih.gov These potential therapeutic targets include AKT1, EGFR, JUN, BCL2, IL6, and SRC. nih.gov The significance of these targets is underscored by findings that the expression levels of AKT1, IL6, and SRC are significantly higher in pancreatic adenocarcinoma tissues compared to normal pancreatic tissues. nih.gov Furthermore, elevated expressions of EGFR and IL6 have been associated with poorer survival rates in pancreatic cancer patients. nih.gov
Table 1: Potential Therapeutic Targets of this compound in Pancreatic Cancer
| Target Protein | Function in Cancer |
| AKT1 | A key cell survival protein involved in anti-apoptosis. nih.gov |
| EGFR | Plays a critical oncogenic role in cancer growth, survival, migration, and invasion. nih.gov |
| JUN | Involved in the development and progression of cancer. nih.gov |
| BCL2 | Plays a critical role in the development and progression of cancer. nih.gov |
| IL6 | Involved in the development and progression of cancer. nih.gov |
| SRC | Plays a critical role in the development and progression of cancer. nih.gov |
Interactions with Signaling Pathways (e.g., PI3K/Akt, NF-κB, Interleukin-4 and Interleukin-13 signaling)
This compound has been found to interact with several crucial signaling pathways involved in cancer and inflammation. Studies suggest its involvement in the regulation of the PI3K-Akt signaling pathway. researchgate.net Additionally, this compound has been shown to exert an anti-inflammatory effect by regulating the MAPK/NF-κB signaling pathway. nih.gov Furthermore, research has identified the Interleukin-4 and Interleukin-13 signaling pathways as potential therapeutic targets of compounds found in Epimedium, including this compound, in the context of pancreatic cancer. researchgate.netnih.gov These pathways are known to be involved in immune regulation. nih.gov
Melanogenesis Modulation
Induction of Melanogenesis
This compound has been identified as a potent inducer of melanogenesis. nih.gov It is a primary flavonoid ingredient found in Epimedium brevicornum Maxim. nih.gov Studies have shown that this compound can increase melanin content in a concentration-dependent manner in melanoma cells. researchgate.net This suggests its potential application in strategies for treating hypopigmentation. nih.gov
Modulation of Tyrosinase Family Proteins (TYRs) Activity, Expression, and Stability
The melanogenic effect of this compound is closely linked to its influence on the tyrosinase family of proteins (TYRs), which are key enzymes in melanin biosynthesis. researchgate.net Research has demonstrated that this compound increases the expression of TYRs. nih.gov This upregulation is mediated through several signaling cascades, including the p-Akt/GSK3β/β-catenin pathway and the p38/MAPK and ERK/MAPK pathways. nih.gov Furthermore, this compound not only enhances the expression of these proteins but also stimulates their activity and improves their stability by inhibiting misfolding and degradation processes. nih.gov
Table 2: Effects of this compound on Tyrosinase Family Proteins
| Effect | Mechanism |
| Increased Expression | Mediated through MITF via p-Akt/GSK3β/β-catenin, p-p70 S6 kinase, p38/MAPK, and ERK/MAPK pathways. nih.govresearchgate.net |
| Enhanced Activity | Stimulates the enzymatic function of tyrosinase. nih.gov |
| Improved Stability | Inhibits TYR misfolding, retention in the endoplasmic reticulum, and subsequent ubiquitination and proteolysis. nih.gov |
Hepatoprotective and Potential Liver Injury Research
Recent preclinical studies have explored the complex role of this compound in liver health, with a significant focus on its potential to contribute to drug-induced liver injury (DILI) through specific inflammatory pathways.
Research has indicated that this compound may be implicated in idiosyncratic drug-induced liver injury (IDILI), a rare but potentially severe adverse drug reaction. Studies using a lipopolysaccharide (LPS)-mediated mouse model, which sensitizes the liver to injury, have demonstrated that this compound can promote liver damage. In this model, the administration of this compound following LPS treatment led to increased serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are key biomarkers of liver injury.
Histological analysis of liver tissue from these models revealed adverse changes, including hepatocyte focal necrosis and inflammation. This suggests that under conditions of immunological stress, such as the presence of LPS, this compound can contribute to the development of liver injury. Further research has explored this effect in the context of co-exposure with other compounds, such as bavachin, where the combination was found to induce noticeable liver injury under immunological stress conditions.
Table 1: Effect of this compound on Liver Injury Markers in an LPS-Mediated Mouse Model
| Treatment Group | Serum ALT Levels | Serum AST Levels | Liver Histology Findings |
|---|---|---|---|
| Control (Saline) | Normal | Normal | No abnormalities |
| LPS only | Slightly elevated | Slightly elevated | Mild inflammation |
| This compound only | Normal | Normal | No abnormalities |
| LPS + this compound | Significantly increased | Significantly increased | Hepatocyte focal necrosis, inflammation |
In the context of liver injury models, this compound has been shown to promote the production of key inflammatory mediators. In LPS-sensitized mice, the administration of this compound resulted in a significant increase in the serum levels of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
The upregulation of these cytokines is a critical step in the inflammatory cascade that contributes to tissue damage. The increased production of IL-1β and TNF-α corresponds with the observed liver injury, suggesting that the pro-inflammatory effects of this compound are a key mechanism in its potential to induce liver damage in susceptible individuals.
The primary signaling pathway implicated in this compound-associated liver injury is the NOD-like receptor protein 3 (NLRP3) inflammasome. Research has shown that this compound can facilitate the activation of the NLRP3 inflammasome, which is a multiprotein complex that plays a crucial role in the innate immune system's response to pathogens and cellular stress.
The activation of the NLRP3 inflammasome leads to the activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β into its active, secreted form, IL-1β, a potent pro-inflammatory cytokine. Studies have demonstrated that this compound enhances caspase-1 activation and subsequent IL-1β secretion in LPS-primed models.
To confirm the central role of the NLRP3 inflammasome, studies have utilized MCC950, a specific inhibitor of this pathway. Pretreatment with MCC950 was found to completely abrogate the activation of the NLRP3 inflammasome and prevent the liver injury induced by the combination of LPS and this compound. This provides strong evidence that this compound-mediated liver injury is dependent on the activation of the NLRP3 inflammasome. There is currently a lack of specific research directly linking this compound to the PI3K-AKT signaling pathway in the context of liver injury.
Table 2: Involvement of the NLRP3 Inflammasome in this compound-Induced Liver Injury
| Treatment Group | Caspase-1 Activation | Serum IL-1β Levels | Effect of MCC950 (NLRP3 Inhibitor) |
|---|---|---|---|
| LPS + this compound | Increased | Increased | - |
| LPS + this compound + MCC950 | Abrogated | Significantly reduced | Prevents liver injury |
Other Reported Biological Activities and Therapeutic Potential
While direct research on the cardioprotective effects of isolated this compound is limited, studies on extracts of Epimedium, which contain this compound among other flavonoids, suggest potential benefits for cardiovascular health. These extracts have been reported to possess a range of pharmacological activities, including improving cardiovascular function.
The proposed mechanisms for the cardioprotective effects of Epimedium flavonoids, in general, include anti-inflammatory and antioxidant actions. Some studies have indicated that these flavonoids can improve myocardial function and may have a protective role against myocardial ischemia. However, further research is needed to specifically elucidate the cardioprotective role and mechanisms of this compound.
There is currently a lack of specific scientific evidence detailing the lipid-lowering effects of this compound. While some flavonoids have been investigated for their potential to modulate lipid metabolism, research has not yet focused on the specific impact of this compound on cholesterol, triglycerides, or other lipid parameters. Therefore, its potential in this therapeutic area remains to be determined.
Anti-Aging Properties
Preclinical investigations focusing specifically on the anti-aging properties of this compound have not been identified in the current body of scientific literature. Research on the anti-aging effects of compounds from Epimedium species has primarily concentrated on other flavonoids, such as Icariin. Therefore, no data is available to report on the direct effects of this compound on lifespan, cellular senescence, or other aging-related biomarkers in preclinical models.
Erectogenic Effects
There is a lack of preclinical studies specifically examining the erectogenic effects of this compound. The pro-erectile properties of Epimedium extracts are most commonly attributed to another constituent, Icariin, which has been studied for its phosphodiesterase type 5 (PDE5) inhibitory activity. However, similar investigations to determine if this compound possesses erectogenic effects or interacts with pathways relevant to erectile function have not been reported in published preclinical research.
Metabolism and Pharmacokinetics of Epimedin B
Metabolite Profiling in Biological Samples
The qualitative investigation of Epimedin B's metabolite profiles in various biological samples, including plasma, urine, bile, and feces, has revealed a complex metabolic landscape. acs.orgnih.govacs.org
Following oral administration of this compound, a significant number of metabolites have been identified across different biological matrices. A study in rats identified a total of 43 metabolites in feces, bile, urine, and plasma samples. acs.orgnih.govacs.org
Key metabolites identified in specific biological samples include:
Plasma and Bile: Baohuoside I is a major metabolite detected in both plasma and bile, signifying its role as a significant end-product of this compound's metabolism in these fluids. mdpi.com
Urine and Feces: Sagittatoside B has been identified as a major metabolite in urine and feces. mdpi.com
The biotransformation of this compound by intestinal enzymes and intestinal flora can yield various metabolites, including icariin (B1674258), M1, M2, M4 (sagittatoside B), and baohuoside I. mdpi.com
Below is a summary of identified metabolites and their presence in biological samples:
| Metabolite Name (or Type) | Biological Sample(s) Identified In | Notes |
| This compound (Parent Compound) | Plasma, Urine, Bile, Feces (as starting material) | Initial compound for metabolism studies. acs.orgnih.govacs.org |
| Baohuoside I | Plasma, Bile | Major metabolite; also a final metabolite of other Epimedium flavonoids. mdpi.com |
| Sagittatoside B (M4) | Urine, Feces | Major metabolite of this compound. mdpi.commdpi.com |
| Icariin | Intestinal enzyme/flora incubations | Metabolite formed via hydrolysis. mdpi.com |
| M1, M2, M3, F5, F7, F16-F18, D5-D7, D9, N5, N7 | Plasma, Urine, Bile, Feces | Part of the 43 identified metabolites; M1, M2, M3 are specific identifiers. acs.orgnih.govacs.orgmdpi.com |
Out of the 43 metabolites identified, 13 were reported for the first time. These novel metabolites were designated as F5, F7, F16–F18, D5–D7, D9, N5, N7, M1, and M3. acs.orgnih.govacs.org This highlights the complexity and diversity of this compound's metabolic pathways in vivo.
Metabolic Pathways
The in vivo metabolism of this compound involves a variety of biotransformation pathways, encompassing both Phase I and Phase II reactions. acs.orgnih.govacs.orgnih.gov The main physiological processes for this compound metabolism are considered to be specific hydrolysis of 7-O-glucosides in the gut lumen and glucuronic acid conjugation in the liver. acs.orgnih.govacs.org
Desugarization, or hydrolysis, is a primary metabolic pathway for this compound and other prenylated flavonoids. acs.orgnih.govacs.orgmdpi.comjst.go.jpfigshare.com This process involves the removal of sugar moieties from the flavonoid structure.
Specific Hydrolysis: The hydrolysis of 7-O-glucosides in the gut lumen is a particularly significant step in the metabolism of this compound. acs.orgnih.govacs.org
Order of Hydrolysis: Studies have indicated a specific order of ease for the hydrolysis of different sugar groups: 7-O-glucose is more easily hydrolyzed than 2"-O-xylose, which in turn is more easily hydrolyzed than 3-O-rhamnose. mdpi.com
Metabolite Formation: this compound can undergo hydrolysis to produce icariin through the removal of its 7-O-glucose moiety. mdpi.com Further hydrolysis of icariin can lead to the formation of other metabolites, such as M1 and M2. mdpi.com Sagittatoside B, a metabolite of this compound, also undergoes hydrolysis as a major metabolic pathway. figshare.com
Dehydrogenation and hydrogenation reactions are identified as crucial Phase I metabolic pathways for this compound. acs.orgnih.govacs.orgnih.govjst.go.jpfigshare.com These reactions involve the addition or removal of hydrogen atoms, altering the saturation of the compound.
Hydroxylation and demethylation are also significant Phase I metabolic reactions observed in the biotransformation of this compound. acs.orgnih.govacs.orgnih.govjst.go.jpfigshare.com Hydroxylation introduces hydroxyl (-OH) groups, while demethylation removes methyl (-CH3) groups.
Other metabolic pathways identified for this compound and related Epimedium flavonoids include glucuronidation, glycosylation, dehydroxylation, isomerization, acetylation, and sulfation. acs.orgnih.govacs.orgnih.govjst.go.jpfigshare.com
Glucuronidation
Glucuronidation is identified as one of the main physiological processes in the metabolism of this compound. nih.govfishersci.ca This conjugation reaction primarily occurs in the liver, where glucuronic acid is attached to the parent compound or its metabolites. nih.govfishersci.ca
Glycosylation
Glycosylation is another metabolic pathway observed for this compound. nih.govfishersci.ca The presence of glycosidic linkages in flavonoids like this compound significantly enhances their water solubility. guidetopharmacology.org This increased solubility can, in turn, influence the bioavailability of these compounds. guidetopharmacology.org
Role of Intestinal Biotransformation
Hydrolysis by Intestinal Enzymes (e.g., Lactase Phlorizin (B1677692) Hydrolase)
Intestinal enzymes, particularly lactase phlorizin hydrolase (LPH), are significant contributors to the hydrolysis of prenylated flavonoids like this compound. hznu.edu.cnuni-freiburg.defrontiersin.orgfishersci.ca LPH, a brush-border enzyme, plays a major role in the deglycosylation of these compounds. hznu.edu.cn Specific hydrolysis of 7-O-glucosides in the gut lumen is considered a main physiological process for this compound. nih.govfishersci.ca Studies in rats have shown that the metabolic rates of flavonoids by intestinal enzymes are generally quicker than those by intestinal flora. hznu.edu.cnfrontiersin.orgnih.govuni.luuni.lu
The metabolic rates of this compound and other prenylated flavonoids by rat intestinal enzyme, as determined by the negative slope values from HPLC-UV analysis, are presented in the table below. A lower slope value indicates a higher metabolic rate. hznu.edu.cn
Table 1: Metabolic Rates of Prenylated Flavonoids by Rat Intestinal Enzyme hznu.edu.cn
| Flavonoid | Slope Value (Mean ± SD) |
| Icariin | -0.2551 ± 0.00025 |
| Epimedin A | -0.0706 ± 0.00010 |
| Epimedin C | -0.0438 ± 0.00015 |
| This compound | -0.0248 ± 0.00021 |
| Baohuoside I | -0.0019 ± 0.00015 |
Contribution of Intestinal Flora
The intestinal flora also contributes to the biotransformation of this compound through hydrolysis. uni.luhznu.edu.cnfrontiersin.orgnih.govuni.luuni.lu The metabolic pathways facilitated by intestinal flora are generally similar to those by intestinal enzymes, involving hydrolytic cleavages such as 3-O-xylose-(1→2)-rhamnose hydrolysis and 7-O-glucose hydrolysis. hznu.edu.cn Gut microbes can influence the structure of the cecal microbiome and affect the host's plasma metabolite levels.
The metabolic rates of this compound and other prenylated flavonoids by rat intestinal flora are shown in the table below. hznu.edu.cn
Table 2: Metabolic Rates of Prenylated Flavonoids by Rat Intestinal Flora hznu.edu.cn
| Flavonoid | Slope Value (Mean ± SD) |
| Icariin | -0.0176 ± 0.00015 |
| This compound | -0.0158 ± 0.00011 |
| Epimedin A | -0.0098 ± 0.00025 |
| Epimedin C | -0.0085 ± 0.00050 |
| Baohuoside I | -0.0018 ± 0.00011 |
Pharmacokinetic Parameters in Preclinical Models
Studies on this compound's pharmacokinetics have primarily been conducted in rat models. nih.govfishersci.ca Generally, Epimedium flavonoids, including this compound, exhibit poor oral bioavailability. Following oral administration, this compound is rapidly absorbed and undergoes quick transformation in the bloodstream. The tissue distribution of this compound in rats has been observed in the following order of concentration: liver > ovary > womb > lung > kidney > spleen > heart > brain. This distribution pattern suggests that the reproductive system may be a primary target for this compound in female rats.
Absorption Characteristics
In Caco-2 cell models, this compound demonstrates poor intrinsic permeability, and its transport is influenced by apical efflux transporters, such as breast cancer resistance protein (BCRP). The absorption permeability (PAB) of this compound is concentration-dependent, with saturation observed at higher concentrations.
The pharmacokinetic parameters of this compound in rat plasma following a single oral administration of Herba Epimedii extract have been reported.
Table 3: Pharmacokinetic Parameters of this compound in Rat Plasma
| Parameter | Value |
| Peak Plasma Concentration (Tmax) | 0.4 h |
| Terminal Elimination Half-Life (t1/2) | 1.6 h |
| Area Under the Curve (AUC0-∞) | 14.35 µg/L·h |
Peak Plasma Concentration (Tmax, Cmax)
The peak plasma concentration (Cmax) represents the highest concentration of a drug in the bloodstream after administration, while the time to reach this maximum concentration (Tmax) indicates the rate of absorption drugpatentwatch.comi-base.info. Studies in rats following a single oral administration of Herba Epimedii extract, which contains this compound, have provided specific pharmacokinetic parameters for this compound.
Table 1: Key Plasma Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value | Unit | Reference |
| Tmax | 0.4 | h | nih.govnih.gov |
| t1/2 | 1.6 | h | nih.govnih.gov |
| AUC0-∞ | 14.35 | μg/L·h | nih.govnih.gov |
As shown in Table 1, this compound reached its peak plasma concentration in rats at 0.4 hours nih.govnih.gov. The corresponding Cmax value was not explicitly provided in the search results but the Tmax indicates a relatively rapid absorption profile.
Elimination Half-Life (t1/2)
The elimination half-life (t1/2) is the time it takes for the drug's concentration in the plasma to reduce by half, reflecting the rate at which the drug is eliminated from the body drugpatentwatch.comi-base.info. For this compound in rat plasma, the terminal elimination half-life was determined to be 1.6 hours nih.govnih.gov. This relatively short half-life suggests that this compound is cleared from the systemic circulation within a few hours.
Tissue Distribution Studies
Tissue distribution studies are essential for understanding where a compound travels within the body after administration, providing insights into potential target organs and sites of action.
Distribution Profile across Various Organs (e.g., Liver, Ovary, Womb, Lung, Kidney, Spleen, Heart, Brain)
Following a single oral administration of Herba Epimedii extract to rats, the concentration distribution of this compound across various tissues was investigated. The order of concentration in these tissues was observed to be: liver > ovary > womb > lung > kidney > spleen > heart > brain nih.govnih.govphypha.ir. This indicates a wide distribution of the compound throughout the rat body.
Table 2: Tissue Concentration Distribution Order of this compound in Rats
| Rank | Organ/Tissue |
| 1 | Liver |
| 2 | Ovary |
| 3 | Womb |
| 4 | Lung |
| 5 | Kidney |
| 6 | Spleen |
| 7 | Heart |
| 8 | Brain |
Implications for Target Organ Specificity
The observed tissue distribution profile suggests potential target organ specificity for this compound. Specifically, the higher concentrations found in the liver, ovary, and womb indicate that the reproductive system may be a principal target for this compound in female rats nih.govnih.gov. Furthermore, the presence of this compound in the brain suggests that the compound is capable of crossing the blood-brain barrier (BBB), which has implications for its potential effects on the central nervous system phypha.ir.
Molecular Targets and Signaling Pathways of Epimedin B
Receptor Interactions
Epimedin B's interaction with estrogen-related receptors is a significant aspect of its mechanism of action, influencing cellular responses through both classical and non-classical pathways.
Estrogen Receptors
While extracts from Herba Epimedii have been shown to exert bone-protective effects through estrogen receptors (ERs), studies indicate that this compound does not function as a typical ligand for the classical nuclear estrogen receptors, ERα and ERβ. nih.gov Research involving competitive radioligand binding assays has demonstrated that this compound does not directly bind to either ERα or ERβ. nih.gov
However, extracts containing this compound have been observed to activate the phosphorylation of ERα in a manner dependent on the estrogen response element (ERE), suggesting an indirect mechanism of activation. nih.govnih.gov This indicates that this compound may influence ERα activity through the modulation of upstream signaling pathways or by interacting with other cellular components that, in turn, activate the receptor, rather than through direct ligand-receptor binding. This non-genomic signaling can lead to the transcriptional regulation of estrogen-responsive genes. nih.gov
G Protein-Coupled Estrogen Receptor (GPER)
Emerging evidence points to the G Protein-Coupled Estrogen Receptor (GPER) as a direct molecular target of this compound. nih.gov Molecular docking analyses have revealed that this compound has the capability to directly bind to GPER, potentially at the same site as the GPER agonist G1. nih.gov This interaction is significant as GPER mediates rapid, non-genomic estrogenic signals from the cell membrane. mdpi.combiochemia-medica.com
The engagement of GPER by this compound has been linked to specific cellular outcomes, notably neuroprotective effects. nih.gov Studies have shown that the neuroprotective action of this compound against neurotoxicity involves GPER-mediated anti-apoptotic and anti-endoplasmic reticulum stress pathways. nih.gov The activation of GPER by this compound can trigger downstream signaling cascades, including the activation of extracellular signal-regulated kinase (ERK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are crucial for cell survival and function. nih.govmdpi.com The neuroprotective effects of this compound were reportedly antagonized by the GPER antagonist G15, further solidifying GPER as a key functional receptor for this flavonoid. nih.gov
Enzyme Modulation
This compound has been shown to modulate the activity of specific enzymes, which contributes to its diverse pharmacological profile.
Tyrosinase Family Proteins (TYRs)
This compound acts as a potent activator of tyrosinase (TYR), the rate-limiting enzyme in melanin (B1238610) biosynthesis. nih.govresearchgate.net Its modulatory effect is multifaceted, involving the upregulation of the expression, activity, and stability of tyrosinase and other tyrosinase-related proteins (TYRPs). nih.gov This stimulation of melanogenesis suggests its potential application in treating hypopigmentation disorders. nih.gov
The mechanism underlying this activation involves the enhancement of microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and melanogenesis. nih.gov this compound achieves this by activating several key signaling cascades that converge on MITF. nih.gov
PDE5 (as related to Epimedium flavonoids)
Flavonoids derived from the Epimedium plant are recognized for their inhibitory effects on phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum. nih.govmedicalnewstoday.comhealthline.com Inhibition of PDE5 leads to elevated cGMP levels, promoting smooth muscle relaxation and vasodilation. healthline.com While icariin (B1674258), another major flavonoid from Epimedium, is a well-documented PDE5 inhibitor with a specific IC50 value, the direct inhibitory activity of this compound on PDE5 is less characterized. nih.govselleckchem.com Studies have investigated the PDE5A1 inhibitory activity of several 8-isopentenyl flavonoids from Epimedium, including Epimedin A, B, and C. nih.gov However, much of the research on PDE5 inhibition by Epimedium extracts has focused on icariin and its derivatives. nih.gov
Key Signaling Cascades
The biological activities of this compound are underpinned by its ability to modulate a network of crucial intracellular signaling cascades. These pathways are central to cellular regulation, and their modulation by this compound explains its effects on various physiological processes.
PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell survival, growth, and proliferation. nih.govmdpi.comwikipedia.org this compound has been shown to activate the PI3K/Akt pathway as part of its mechanism in stimulating tyrosinase expression. nih.gov Specifically, it promotes the phosphorylation of Akt (p-Akt), which in turn influences downstream targets like glycogen (B147801) synthase kinase 3β (GSK3β). nih.gov The activation of GPER by this compound is also linked to the modulation of the PI3K/Akt pathway, contributing to its neuroprotective effects. nih.govmdpi.com
MAPK Pathways (ERK and p38): The Mitogen-Activated Protein Kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways, are fundamental in transducing extracellular signals to cellular responses such as proliferation, differentiation, and stress responses. nih.govmdpi.com this compound activates both the ERK/MAPK and p38/MAPK pathways to increase the expression of tyrosinase family proteins. nih.gov Furthermore, the anti-inflammatory effects of this compound have been associated with its ability to regulate the MAPK/NF-κB signaling pathway. nih.gov GPER activation is also known to involve the transactivation of the epidermal growth factor receptor (EGFR), which subsequently activates the ERK1/2 signaling cascade. mdpi.com
Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis. nih.govyoutube.com this compound influences this pathway in the context of melanogenesis. By activating the PI3K/Akt pathway, this compound leads to the inhibition of GSK3β. nih.gov Since GSK3β is a key component of the β-catenin destruction complex, its inhibition leads to the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for MITF, ultimately promoting tyrosinase expression. nih.govnih.gov
Table 1: Summary of this compound's Molecular Targets and Associated Signaling Pathways
| Molecular Target | Interaction/Effect | Key Signaling Pathway(s) Modulated | Downstream Effect |
|---|---|---|---|
| Estrogen Receptor α (ERα) | Indirect activation via phosphorylation | Estrogen Response Element (ERE)-dependent signaling | Bone protection |
| G Protein-Coupled Estrogen Receptor (GPER) | Direct binding and activation | PI3K/Akt, ERK/MAPK | Neuroprotection, Anti-apoptosis |
| Tyrosinase Family Proteins (TYRs) | Increased expression, activity, and stability | p-Akt/GSK3β/β-catenin, p38/MAPK, ERK/MAPK | Increased melanin synthesis |
| Phosphodiesterase 5 (PDE5) | Inhibition (as an Epimedium flavonoid) | cGMP signaling | Vasodilation |
PI3K-Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation. Research has demonstrated that this compound can effectively modulate this pathway, particularly in the context of bone metabolism. In studies related to osteoporosis, this compound has been shown to influence the PI3K-Akt pathway, contributing to its therapeutic effects. researchgate.net
Furthermore, in the context of melanogenesis, this compound has been found to increase the expression of tyrosinase family proteins through the activation of the p-Akt/GSK3β/β-catenin cascade. nih.gov This activation is a key step in the signaling process that leads to melanin production. The modulation of the PI3K-Akt pathway by this compound highlights its potential as a regulator of cellular differentiation and function.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and stress responses. This compound has been identified as a significant modulator of this pathway in various biological contexts.
In the treatment of osteoporosis, this compound has been shown to regulate the MAPK signaling pathway, contributing to its bone-protective effects. researchgate.net Additionally, in the process of melanogenesis, this compound influences the MAPK pathway, specifically the p38 and extracellular regulated protein kinases (ERK) branches, to increase the expression of tyrosinase family proteins. nih.gov Studies have also demonstrated that this compound exerts anti-inflammatory effects by regulating the MAPK/NF-κB signaling pathways. nih.gov This regulation involves the modulation of several genes within the MAPK cascade, including mapk8b, mapk14a, mapk14b, and mapk1. nih.gov
| Pathway Component | Effect of this compound | Cellular Context |
| p38 MAPK | Modulation | Melanogenesis |
| ERK/MAPK | Modulation | Melanogenesis |
| MAPK pathway | Regulation | Osteoporosis |
| MAPK/NF-κB | Regulation | Inflammation |
PPAR Signaling Pathway
The Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway plays a crucial role in lipid and glucose metabolism, as well as in the inflammatory response. Research has indicated that this compound is an effective regulator of this pathway, particularly in the context of osteoporosis. An RNA sequencing-based analysis revealed that this compound's therapeutic effects in a mouse model of osteoporosis are mediated, in part, through the modulation of the PPAR signaling pathway. researchgate.net This finding suggests that this compound can influence gene expression related to bone metabolism by targeting this nuclear receptor pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a pivotal mediator of inflammatory and immune responses. This compound has been shown to exert significant anti-inflammatory effects through the regulation of this pathway. In a zebrafish model of inflammation, this compound was found to regulate several genes associated with the NF-κB signaling cascade, including nfκb2 and iκbαa. nih.gov This modulation of NF-κB signaling contributes to the suppression of pro-inflammatory cytokine production. nih.gov
The anti-inflammatory properties of this compound, mediated through the NF-κB pathway, underscore its potential as a therapeutic agent for inflammatory conditions.
| Gene | Effect of this compound | Cellular Context |
| nfκb2 | Regulation | Inflammation |
| iκbαa | Regulation | Inflammation |
OPG/RANKL Axis
The Osteoprotegerin (OPG)/Receptor Activator of Nuclear Factor-κB Ligand (RANKL) axis is a critical regulatory system in bone metabolism, controlling the balance between bone formation and resorption. This compound has been demonstrated to protect against bone loss, particularly in the context of diabetic osteoporosis, by modulating this axis. nih.govnih.gov
In a rat model of diabetic osteoporosis, treatment with this compound led to a significant increase in the expression of OPG and a decrease in the expression of RANKL. nih.gov This resulted in an upregulated OPG/RANKL ratio, which is indicative of a shift towards bone formation and an inhibition of bone resorption. nih.gov These findings highlight the crucial role of this compound in maintaining bone homeostasis through the regulation of the OPG/RANKL signaling pathway. nih.govnih.gov
| Molecule | Effect of this compound Treatment | Outcome |
| OPG | Increased expression | Upregulated OPG/RANKL ratio |
| RANKL | Decreased expression | Inhibition of bone resorption |
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is fundamental for embryonic development and tissue homeostasis, including the regulation of osteoblast differentiation and bone formation. mdpi.com Research into the effects of various natural compounds on this pathway has identified it as a key target for therapeutic intervention in bone-related disorders. While the broader class of flavonoids from Epimedium has been studied in this context, direct and specific evidence detailing the modulation of the Wnt/β-catenin signaling pathway by this compound is not extensively documented in the currently available scientific literature. Further research is required to fully elucidate the specific interactions between this compound and the components of this critical signaling cascade.
HMGB1 Pathway
The High Mobility Group Box 1 (HMGB1) protein is a damage-associated molecular pattern (DAMP) molecule that, when released from cells, can trigger inflammatory responses by activating various signaling pathways. mdpi.com HMGB1 signaling is implicated in a range of inflammatory conditions. While the anti-inflammatory properties of this compound have been established through its modulation of pathways like NF-κB, the direct regulatory effects of this compound on the HMGB1 signaling pathway have not been specifically detailed in the current body of scientific research. Elucidating the potential interaction between this compound and the HMGB1 pathway would provide a more comprehensive understanding of its anti-inflammatory mechanisms.
NLRP3 Inflammasome Signaling
This compound has been identified as a significant modulator of the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome, a key multiprotein complex of the innate immune system responsible for initiating inflammatory responses. Research indicates that this compound actively promotes the activation of the NLRP3 inflammasome. This effect has been observed in bone marrow-derived macrophages and THP-1 cells stimulated with ATP or nigericin (B1684572). researchgate.net
The mechanism underlying this potentiation involves acting on upstream signaling events of Apoptosis-associated speck-like protein containing a CARD (ASC) oligomerization, a critical step for NLRP3 activation. nih.gov Studies have shown that this compound facilitates ASC oligomerization when triggered by specific stimuli like nigericin and ATP. nih.gov A crucial factor contributing to this effect is the synergistic induction of mitochondrial reactive oxygen species (mtROS). researchgate.net This increase in mtROS appears to be a key contributor to the enhanced NLRP3 inflammasome activation observed with this compound treatment. researchgate.net The activation cascade ultimately leads to the activation of Caspase-1 and the subsequent processing and release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β). nih.gov
| Molecular Target/Process | Effect of this compound | Key Findings | References |
|---|---|---|---|
| NLRP3 Inflammasome | Promotes Activation | Enhances Caspase-1 activation and IL-1β secretion in macrophages. | researchgate.netnih.gov |
| ASC Oligomerization | Promotes | Acts on upstream signaling events of ASC oligomerization induced by ATP or nigericin. | nih.gov |
| Mitochondrial ROS | Synergistically Induces | Contributes significantly to the promoting effect on NLRP3 inflammasome activation. | researchgate.net |
Structure Activity Relationship Sar Studies of Epimedin B
Influence of Glycosyl Units on Biological Activities
The glycosylation pattern of flavonoids is a key determinant of their biological properties, affecting aspects such as solubility, stability, and interaction with biological targets. Epimedin B is a diglycoside, with a glucose moiety at the C-7 position and a rhamnose attached to a xylose at the C-3 position. The nature and position of these sugar units play a significant role in its bioactivity.
A study investigating the immunostimulatory activity of major flavonoids from Epimedium brevicornu Maxim revealed interesting insights into the role of glycosylation. frontiersin.orgnih.gov The study compared the ability of seven different flavonoids, including this compound, to activate the NLRP3 inflammasome. The results indicated that the immunostimulatory activity is not simply correlated with the number of sugar moieties. frontiersin.orgnih.gov For instance, Icariside I and Icariside II, which are monoglycosides, exhibited greater immunostimulatory activity than some of the more heavily glycosylated flavonoids. frontiersin.org
Specifically for this compound, its diglycosidic nature appears to modulate its activity. While it significantly promoted the activation of caspase-1 and IL-1β production induced by nigericin (B1684572), its activity was different from other structurally related flavonoids. selleckchem.com The hydrolysis of the glycosidic bonds of this compound has been shown to occur in the presence of specific enzymes, leading to the formation of metabolites with altered biological profiles. researchgate.net For example, enzymatic hydrolysis can remove the glucose at the C-7 position to yield sagittatoside B, which can be further hydrolyzed to icariside II and finally to the aglycone, icaritin (B1674259). researchgate.net This metabolic transformation underscores the critical role of the glycosyl units in determining the compound's ultimate biological fate and activity. researchgate.net
Structural Features Contributing to Pharmacological Effects
Beyond the glycosyl units, other structural features of the this compound molecule are critical for its pharmacological effects. These include the core flavonoid skeleton, the methoxy (B1213986) group on the B-ring, and the prenyl group at the C-8 position.
The flavonoid backbone, a C6-C3-C6 structure, is a common scaffold for a wide range of biologically active compounds. The specific arrangement of hydroxyl and methoxy groups on the A and B rings influences the molecule's antioxidant and anti-inflammatory properties. In a study on various flavonoids, the presence of hydroxyl groups at specific positions was found to be crucial for their neuroprotective and antioxidant activities. mdpi.com
The prenyl group at the C-8 position is a distinctive feature of many Epimedium flavonoids and is known to enhance their biological activities. This lipophilic side chain can facilitate membrane permeability and interaction with hydrophobic pockets of target proteins.
Correlations between Chemical Modifications and Specific Bioactivities
While extensive research on the synthesis of a wide array of this compound derivatives is limited, insights into the correlation between chemical modifications and bioactivity can be gleaned from studies on closely related compounds, particularly icariin (B1674258) and other Epimedium flavonoids.
The enzymatic hydrolysis of this compound, which represents a specific chemical modification (deglycosylation), directly impacts its bioactivity. As mentioned earlier, the removal of sugar moieties alters the compound's properties. researchgate.net For instance, the resulting aglycone, icaritin, exhibits different pharmacological activities compared to its glycosylated parent. researchgate.net
Studies on icariin, which shares the same aglycone as this compound but has a different glycosylation pattern, have shown that modifications to the sugar moieties and the flavonoid core can significantly alter its biological effects. For example, the replacement of the sugar groups in icariin with hydroxyethyl (B10761427) residues resulted in a derivative, 3,7-bis(2-hydroxyethyl)icaritin, with significantly more potent inhibitory activity against phosphodiesterase-5 (PDE5) than the parent compound. nih.gov This highlights that even small chemical changes can lead to substantial differences in pharmacological potency and selectivity.
Furthermore, SAR studies on other flavonoids, such as baicalein, have demonstrated that the presence and position of hydroxyl and other substituent groups on the flavonoid rings are critical for their antifungal and other biological activities. mdpi.com These findings suggest that similar modifications to the this compound structure would likely result in a spectrum of compounds with diverse and potentially enhanced bioactivities. The synthesis and evaluation of such derivatives would be a valuable area for future research to fully elucidate the SAR of this compound.
Quantitative Structure-Activity Relationship (QSAR) Approaches in Related Flavonoids
A 3D-QSAR study was conducted on 8-isopentenyl flavonoids from Epimedium sagittatum, which are structurally similar to this compound, to analyze their inhibitory activity against phosphodiesterase 5A (PDE5A). frontiersin.org The study identified key structural features that influence the inhibitory effects. The findings suggested that bulky steric groups at the C8 position, such as the isopentenyl group present in this compound, and a hydrogen bond acceptor at the C4' position of the B-ring could enhance the inhibitory activity. frontiersin.org Conversely, bulky or hydrophilic groups at the C7 position were found to decrease efficacy. frontiersin.org
These QSAR models provide a framework for predicting the biological activity of new, unsynthesized flavonoid derivatives. By correlating molecular descriptors (e.g., steric, electronic, and hydrophobic properties) with biological activity, QSAR can guide the rational design of more potent and selective compounds. The application of such in-silico methods can streamline the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity. mdpi.com The insights gained from QSAR studies on related flavonoids can be extrapolated to inform the design of novel this compound analogues with improved pharmacological profiles.
Research Methodologies and Analytical Approaches
Quantitative Analysis and Detection
The accurate quantification and detection of Epimedin B in various matrices, including plant materials and biological samples, are crucial for quality control, pharmacokinetic studies, and understanding its biological activities. A range of analytical techniques have been developed and validated for this purpose, each offering distinct advantages in terms of sensitivity, selectivity, and speed.
High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Ultraviolet (UV) detection is a widely used method for the quantitative analysis of this compound in herbal extracts. nih.govfrontiersin.org This technique separates this compound from other components in a mixture based on their differential partitioning between a stationary phase and a mobile phase.
In a typical HPLC-DAD setup for this compound analysis, a C18 column is often employed for separation. researchgate.netnih.gov The mobile phase commonly consists of a gradient mixture of acetonitrile (B52724) and water containing a small percentage of formic acid to improve peak shape and resolution. nih.govresearchgate.net Detection is typically carried out at a wavelength of 270 nm, where the flavonoid structure of this compound exhibits strong absorbance. researchgate.net
The method's validation demonstrates good linearity over a specific concentration range, with correlation coefficients (r²) greater than 0.99. researchgate.net The precision of the method, expressed as the relative standard deviation (RSD), is generally found to be low, indicating good repeatability. researchgate.net Accuracy is also typically high, ensuring the reliability of the quantification. researchgate.net
Table 1: HPLC-DAD Method Parameters for this compound Quantification
| Parameter | Details | Source |
| Column | Capcell Pak C18 | researchgate.net |
| Mobile Phase | Acetonitrile and 0.1% formic acid | researchgate.net |
| Detection | 270 nm | researchgate.net |
| Linearity (r²) | > 0.99 | researchgate.net |
| Intra-day Precision (RSD) | < 4.3% | researchgate.net |
| Inter-day Precision (RSD) | < 4.3% | researchgate.net |
| Accuracy | 95.1% - 104.4% | researchgate.net |
Ultra-Performance Liquid Chromatography coupled with Quadrupole-Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS) is a powerful technique utilized for the qualitative investigation of this compound metabolites in biological samples. nih.govresearchgate.net This method offers high resolution and mass accuracy, enabling the identification of unknown compounds.
In a study investigating the metabolite profile of this compound in rats, UPLC/Q-TOF-MS was employed to analyze samples of feces, bile, urine, and plasma. nih.gov The separation was achieved on a UPLC BEH C18 column with a mobile phase consisting of a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. nih.gov The high-resolution mass spectrometric detection allowed for the identification of a total of 43 metabolites of this compound. nih.gov The metabolic pathways were found to include desugarization, dehydrogenation, hydrogenation, hydroxylation, demethylation, glucuronidation, and glycosylation. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method developed and validated for the determination of this compound in biological matrices such as rat plasma and tissue samples. nih.govnih.gov This technique combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry.
A validated LC-MS/MS method for this compound in rat plasma and tissue involved protein precipitation for sample preparation. nih.govnih.gov Chromatographic separation was performed on a C18 column with an isocratic mobile phase of acetonitrile and 0.1% formic acid in water. nih.govnih.gov Detection was achieved using an electrospray ionization (ESI) source in negative ion mode. nih.gov The method demonstrated excellent linearity over a concentration range of 1 to 500 ng/mL. nih.govnih.gov The lower limit of quantification (LLOQ) was established at 1 ng/mL, highlighting the high sensitivity of this method. nih.gov
Table 2: LC-MS/MS Method Validation Parameters for this compound in Rat Plasma
| Parameter | Result | Source |
| Linearity Range | 1 - 500 ng/mL | nih.govnih.gov |
| Correlation Coefficient (r) | ≥ 0.99 | nih.gov |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | nih.gov |
| Extraction Recovery | 81.18% - 97.60% | nih.gov |
This method was successfully applied to pharmacokinetic and tissue distribution studies in rats, revealing that after oral administration, this compound reached its peak plasma concentration at 0.4 hours. nih.govnih.gov
Near-Infrared Spectroscopy (NIRS) has been investigated as a rapid, non-destructive, and cost-effective alternative for the quantitative determination of this compound in Epimedium plant material. rsc.orgnih.gov This technique measures the absorption of near-infrared radiation by the sample, and chemometric models are then used to correlate the spectral data with the concentration of the target analyte.
In studies developing NIRS methods for this compound, Fourier transform near-infrared (FT-NIR) spectroscopy was used to acquire the spectra. rsc.orgfao.org High-performance liquid chromatography-diode array detection (HPLC-DAD) served as the reference method to build the calibration models. rsc.orgfao.org Partial least squares regression (PLSR) and other chemometric approaches like competitive adaptive reweighted sampling (CARS) were employed to create the quantitative models. rsc.orgrsc.org
The performance of these models is evaluated based on the coefficient of determination (R²) and the root mean square error of prediction (RMSEP). For the CARS-PLSR model, an R² for prediction of 0.8810 and an RMSEP of 0.2572 were achieved for this compound. rsc.orgrsc.org Another study utilizing a genetic algorithm and support vector machine (GA-SVM) model reported an R² of 0.9089 and an RMSEP of 0.0656% for this compound. nih.gov These results indicate that NIRS combined with appropriate chemometric models can be a reliable tool for the rapid measurement of this compound. nih.govrsc.org
Table 3: Performance of NIRS Models for this compound Determination
| Model | Coefficient of Determination (R²) for Prediction | Root Mean Square Error of Prediction (RMSEP) | Source |
| CARS-PLSR | 0.8810 | 0.2572 | rsc.orgrsc.org |
| GA-SVM | 0.9089 | 0.0656% | nih.gov |
In Vitro Cellular Assays
In vitro cellular assays are essential tools for investigating the biological activities of this compound at the cellular level. These assays provide valuable information on its effects on cell viability and proliferation.
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in proliferation and cytotoxicity assays. apexbt.comdojindo.com This assay is based on the reduction of a highly water-soluble tetrazolium salt, WST-8, by dehydrogenases in living cells to produce a yellow-colored formazan (B1609692) dye. dojindo.com The amount of formazan generated is directly proportional to the number of living cells. apexbt.com
The principle of the CCK-8 assay involves adding the CCK-8 reagent directly to the cell culture medium. apexbt.com After an incubation period, the absorbance of the colored formazan product is measured at 450 nm using a microplate reader. apexbt.com A decrease in the absorbance value in treated cells compared to untreated controls can indicate either a cytostatic (inhibition of proliferation) or cytotoxic (cell death) effect of the tested compound. abcam.com The CCK-8 assay is known for its high sensitivity and stability compared to other tetrazolium salt-based assays like MTT, MTS, and XTT. apexbt.com
Flow Cytometry for Apoptosis and Cell Cycle Analysis
Flow cytometry is a sophisticated analytical technique used to measure and analyze multiple physical and chemical characteristics of a population of cells or particles. In the context of this compound research, this methodology is pivotal for elucidating the compound's effects on fundamental cellular processes such as apoptosis (programmed cell death) and cell cycle progression.
One key application involves the assessment of apoptosis through dual staining with Annexin V-FITC and propidium (B1200493) iodide (PI). nih.gov Annexin V binds to phosphatidylserine, a phospholipid that translocates to the outer leaflet of the plasma membrane during the early stages of apoptosis, while PI is a fluorescent agent that intercalates with DNA but cannot cross the membrane of live cells, thus marking late apoptotic or necrotic cells. nih.gov In a study investigating the effects of various Herba Epimedii components on HepG2 cells, flow cytometry was employed to assess apoptosis. nih.gov The cells were treated with the compounds, collected, and stained with an Annexin V-FITC apoptosis detection kit before analysis, allowing for the quantification of viable, early apoptotic, late apoptotic, and necrotic cells. nih.gov
Beyond apoptosis, flow cytometry can also be utilized to measure other cellular parameters in response to this compound. For instance, the technique has been used to assess the release of mitochondrial reactive oxygen species (mtROS) in bone marrow-derived macrophages by using specific fluorescent probes like MitoSOX.
The general procedure for cell cycle analysis involves fixing the cells and staining their DNA with a fluorescent dye. The fluorescence intensity of each cell is directly proportional to its DNA content, allowing the flow cytometer to distinguish between cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.govnih.gov This enables researchers to determine if this compound induces cell cycle arrest at a specific checkpoint.
Western Blot Analysis for Protein Expression
Western blot, or protein immunoblotting, is a widely used analytical technique to detect and quantify specific proteins in a sample. polyu.edu.hkimrpress.com This method is instrumental in understanding the molecular mechanisms of this compound by revealing its impact on the expression levels of key proteins involved in various signaling pathways. The process involves separating proteins from a cell or tissue extract by size using gel electrophoresis, transferring them to a solid support membrane, and then using specific antibodies to mark a target protein. imrpress.com
In studies on Parkinson's disease models, Western blot analysis demonstrated that this compound treatment prevented changes in the expression of apoptosis-related proteins like Bcl-2 and Bax. nih.gov It also affected endoplasmic reticulum stress-related proteins, including glucose-regulated protein 78 (GRP78) and C/EBP homologous protein (CHOP). nih.gov Research into the immunostimulatory activity of this compound has used Western blotting to analyze the activation of the NLRP3 inflammasome pathway, detecting proteins such as Caspase-1 and IL-1β in cell supernatants and lysates. mdpi.com Furthermore, this technique was crucial in pigmentation research, showing that this compound increases the expression of the tyrosinase (TYR) family of proteins by modulating signaling cascades involving p-Akt, GSK3β, β-catenin, and MAP kinases like p38 and ERK. researchgate.net
Table 1: Proteins Analyzed by Western Blot in this compound Research
| Target Protein | Biological Context/Pathway | Study Focus |
|---|---|---|
| Bcl-2, Bax | Apoptosis Regulation | Neuroprotection in Parkinson's Disease Model nih.gov |
| GRP78, CHOP | Endoplasmic Reticulum Stress | Neuroprotection in Parkinson's Disease Model nih.gov |
| Caspase-1, IL-1β | Inflammasome Activation | Immunostimulatory and Hepatotoxic Effects mdpi.com |
| ASC | Inflammasome Assembly | Immunostimulatory Effects mdpi.com |
| Tyrosinase (TYR) | Melanogenesis | Pigmentation and Melanocyte Function researchgate.net |
| p-Akt, GSK3β, β-catenin | PI3K/Akt/β-catenin Signaling | Pigmentation and Melanocyte Function researchgate.net |
| p-p70 S6 Kinase | mTOR Signaling | Pigmentation and Melanocyte Function researchgate.net |
| p38, ERK | MAPK Signaling | Pigmentation and Melanocyte Function researchgate.net |
| Osteoprotegerin (OPG) | Bone Metabolism | Diabetic Osteoporosis researchgate.net |
| RANKL | Bone Metabolism | Diabetic Osteoporosis researchgate.net |
RT-qPCR for Gene Expression Analysis
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive and specific technique used to measure the expression levels of specific genes. frontiersin.org It works by first converting messenger RNA (mRNA) from a sample into complementary DNA (cDNA) and then amplifying the cDNA to quantify the amount of the original mRNA. This method is essential for understanding how this compound modulates cellular functions at the genetic level.
In the study of diabetic osteoporosis, RT-qPCR was utilized to measure the mRNA expression of key regulators of bone remodeling, including osteoprotegerin (OPG) and receptor activator of nuclear factor-kappa B ligand (RANKL). researchgate.net This analysis helped to elucidate how this compound influences the balance between bone formation and resorption. Similarly, in research focused on pigmentation, RT-qPCR assays were performed on dorsal skin tissues to quantify the expression of the tyrosinase (TYR) gene, the rate-limiting enzyme in melanin (B1238610) synthesis. This confirmed that the effects of this compound on pigmentation were linked to an upregulation of this critical gene.
Table 2: Genes Analyzed by RT-qPCR in this compound Studies
| Target Gene | Biological Process | Model/System |
|---|---|---|
| Osteoprotegerin (OPG) | Bone Metabolism | Diabetic Osteoporosis Rat Model researchgate.net |
| RANKL | Bone Remodeling | Diabetic Osteoporosis Rat Model researchgate.net |
| Tyrosinase (TYR) | Melanogenesis | Mouse Dorsal Skin Tissue |
| IL-1β, IL-18, TNF-α | Inflammation | LPS-mediated Mouse Model mdpi.com |
Enzyme-Linked Immunosorbent Assay (ELISA) for Biomarker Quantification
The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. Its high sensitivity and specificity make it a valuable tool for measuring biomarkers in biological samples like serum, plasma, and cell culture supernatants in studies involving this compound.
ELISA has been employed to assess the effects of this compound on bone health by quantifying key bone turnover markers. researchgate.net In a rat model of diabetic osteoporosis, ELISA kits were used to measure the serum levels of bone formation markers, such as osteocalcin (B1147995) (OCN) and bone alkaline phosphatase (BAP), and the bone resorption marker tartrate-resistant acid phosphatase 5b (TRACP-5b). researchgate.net The same study also used ELISA to quantify the levels of inflammatory factors. researchgate.net In immunological studies, ELISA was used to measure the secretion of pro-inflammatory cytokines like Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) from macrophage cultures treated with this compound. mdpi.com Additionally, the technique has been applied to quantify intracellular signaling molecules, for example, using a specific ELISA kit to measure cyclic AMP (cAMP) levels within cells to investigate signaling pathways affected by this compound.
Table 3: Biomarkers Quantified by ELISA in this compound Research
| Biomarker | Biomarker Type | Sample Type | Research Area |
|---|---|---|---|
| Osteocalcin (OCN) | Bone Formation Marker | Serum | Diabetic Osteoporosis researchgate.net |
| Bone Alkaline Phosphatase (BAP) | Bone Formation Marker | Serum | Diabetic Osteoporosis researchgate.net |
| TRACP-5b | Bone Resorption Marker | Serum | Diabetic Osteoporosis researchgate.net |
| Interleukin-1 beta (IL-1β) | Pro-inflammatory Cytokine | Cell Supernatant, Serum | Immunology, Inflammation mdpi.com |
| TNF-alpha (TNF-α) | Pro-inflammatory Cytokine | Cell Supernatant, Serum | Immunology, Inflammation mdpi.com |
| Cyclic AMP (cAMP) | Second Messenger | Cell Lysate | Cellular Signaling |
| Alanine (B10760859) Aminotransferase (ALT) | Liver Injury Marker | Serum | Hepatotoxicity mdpi.com |
| Aspartate Aminotransferase (AST) | Liver Injury Marker | Serum | Hepatotoxicity mdpi.com |
In Vivo Animal Models
Rodent Models (Rats, Mice) for Various Disease States
Rodent models are fundamental to preclinical research, providing critical insights into the physiological and pathological effects of compounds like this compound in a living system. Both rats and mice have been extensively used to investigate the therapeutic potential of this compound across a range of disease states.
In neurodegenerative disease research, a mouse model of Parkinson's disease induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) was used to demonstrate the neuroprotective effects of this compound. nih.gov The compound was shown to ameliorate motor dysfunction and protect dopaminergic neurons in this model. nih.gov For metabolic bone diseases, a mouse model of osteoporosis was employed to confirm the beneficial effects of this compound on bone mineral density and microstructure. A streptozotocin (B1681764) (STZ)-induced diabetic osteoporosis model in rats has also been used, showing that this compound can protect against bone loss and inflammation associated with this condition. researchgate.net
Other studies have utilized a lipopolysaccharide (LPS)-mediated susceptibility mouse model to investigate the role of this compound in idiosyncratic drug-induced liver injury (IDILI). mdpi.com In dermatological research, various mouse models, including those with chemically-induced tyrosinase inhibition or depigmentation, have been used to validate the pro-pigmentation effects of this compound. researchgate.net Furthermore, Sprague-Dawley rats have been used for essential pharmacokinetic and tissue distribution studies to understand the absorption, distribution, metabolism, and excretion of this compound. nih.gov
Table 4: Rodent Models Used in this compound Research
| Rodent Model | Disease/Condition Studied | Key Findings with this compound |
|---|---|---|
| MPTP-induced Mouse | Parkinson's Disease | Ameliorated motor dysfunction; protected dopaminergic neurons; anti-apoptotic effects. nih.gov |
| Ovariectomy-induced Mouse | Postmenopausal Osteoporosis | Increased bone mineral density; improved bone microstructure parameters. |
| STZ-induced Diabetic Rat | Diabetic Osteoporosis | Attenuated bone loss; reduced inflammation; regulated OPG/RANKL ratio. researchgate.net |
| LPS-mediated Mouse | Idiosyncratic Drug-Induced Liver Injury (IDILI) | Promoted NLRP3 inflammasome activation, leading to liver injury. mdpi.com |
| Monobenzone-induced Mouse | Depigmentation (Vitiligo model) | Ameliorated depigmentation by enhancing tyrosinase stability. researchgate.net |
| Sprague-Dawley Rat | Pharmacokinetics & Tissue Distribution | Characterized absorption and distribution, with highest concentrations in the liver and reproductive system. nih.gov |
Zebrafish Models for Bone-Related Studies
Zebrafish (Danio rerio) have emerged as a powerful in vivo model for bone-related research due to their genetic similarity to humans, rapid development, and transparent embryos, which allow for real-time visualization of skeletal formation. The ossification processes in zebrafish are similar to those in mammals, making them a valuable tool for high-throughput screening of compounds affecting bone development and disease.
In the context of this compound research, zebrafish larvae have been used to establish a model of glucocorticoid-induced osteoporosis. In these studies, osteoporosis is typically induced by exposing the larvae to a glucocorticoid such as prednisolone (B192156). The effects of the compound on bone mineralization are then quantitatively assessed using techniques like Alizarin Red S staining, which specifically stains mineralized bone matrix. Microscopic inspection and digital imaging software are used to measure parameters such as the stained area of the head skeleton and the integrated optical density (IOD), which reflect the amount of bone mineralization. Studies have shown that this compound can prevent the bone loss induced by prednisolone in this model, significantly increasing the mineralized matrix of the zebrafish skeleton. This model provides an efficient and effective platform for evaluating the anti-osteoporotic activity of compounds like this compound.
Table 5: Zebrafish Model for Bone-Related Studies of this compound
| Model Type | Glucocorticoid-Induced Osteoporosis Model |
|---|---|
| Organism | Zebrafish (Danio rerio) larvae |
| Inducing Agent | Prednisolone |
| Key Analytical Methods | Alizarin Red S staining for bone mineralization. |
| Quantitative analysis of head skeleton mineral area and Integrated Optical Density (IOD). | |
| Observed Effect of this compound | Prevented prednisolone-induced osteoporosis; significantly increased mineralized matrix. |
Histopathological Examinations (e.g., H&E staining, Immunohistochemistry)
Histopathological examinations are crucial for observing tissue-level changes and cellular morphology in response to treatment with this compound. Techniques such as Hematoxylin and Eosin (H&E) staining and immunohistochemistry (IHC) have been employed to visualize these effects.
In a study investigating the effects of this compound on diabetic osteoporosis in rats, H&E staining of femoral bone tissue was performed. The results revealed that in the diabetic model group, the trabecular bone was thinner and disorganized, with increased trabecular separation. Furthermore, there was an enhanced density and volume of marrow adipocytes. Treatment with this compound was observed to significantly improve the trabecular structure, promote the formation of new bone, and inhibit marrow adipogenesis in a dose-dependent manner. nih.gov
Another study utilized H&E staining to assess liver tissue in a lipopolysaccharide (LPS)-mediated mouse model. The histological analysis showed that administration of this compound could lead to hepatocyte focal necrosis or inflammation. nih.gov Immunohistochemistry (IHC) staining of liver sections from the same study revealed that this compound treatment increased the infiltration of F4/80-positive macrophages in the liver. nih.gov
The table below summarizes the key findings from these histopathological examinations.
| Examination Type | Tissue | Model | Key Findings with this compound Treatment |
| H&E Staining | Femoral Bone | Diabetic Osteoporosis Rat Model | Improved trabecular structure, promoted new bone formation, inhibited marrow adipogenesis. nih.gov |
| H&E Staining | Liver | LPS-induced Mouse Model | Resulted in hepatocyte focal necrosis or inflammation. |
| Immunohistochemistry | Liver | LPS-induced Mouse Model | Increased infiltration of F4/80-positive macrophages. nih.gov |
Micro-Computed Tomography (Micro-CT) for Bone Structure Analysis
Micro-computed tomography (micro-CT) is a non-destructive, high-resolution imaging technique used to provide three-dimensional analysis of bone microstructure. This methodology has been applied to quantitatively assess the effects of this compound on bone architecture in preclinical models of osteoporosis.
In a study on diabetic osteoporosis (DOP) in rats, micro-CT scans of the femurs revealed a sparse trabecular structure and significant bone mass loss in the untreated DOP group. nih.gov Treatment with this compound was shown to suppress this bone mass loss in a dose-dependent manner. nih.gov Key microstructural parameters were quantified, demonstrating the compound's beneficial effects.
Similarly, an investigation into a mouse model of osteoporosis found that this compound administration significantly improved bone microstructure parameters. nih.gov Specifically, there was a significant increase in connectivity density (Conn.D) and a significant decrease in the structure model index (SMI). nih.gov The treatment also led to a notable increase in the number of trabecular bones and a decrease in the space between them. nih.gov
The following table details the specific micro-CT parameter changes observed in response to this compound treatment in these studies.
| Parameter | Description | Effect of this compound | Model |
| Bone Mineral Density (BMD) | A measure of the amount of mineral matter per unit volume of bone. | Increased | Diabetic Osteoporosis Rats nih.gov |
| Bone Volume/Total Volume (BV/TV) | The fraction of the total volume of interest that is occupied by bone. | Increased | Diabetic Osteoporosis Rats nih.gov |
| Trabecular Number (Tb.N) | The average number of trabeculae per unit length. | Increased | Diabetic Osteoporosis Rats, nih.gov Osteoporosis Mice nih.gov |
| Trabecular Separation (Tb.Sp) | The mean distance between trabeculae. | Decreased | Diabetic Osteoporosis Rats, nih.gov Osteoporosis Mice nih.gov |
| Connectivity Density (Conn.D) | A measure of the degree of connection between trabeculae. | Increased | Osteoporosis Mice nih.gov |
| Structure Model Index (SMI) | Indicates the relative prevalence of rod-like versus plate-like trabecular structures. | Decreased | Osteoporosis Mice nih.gov |
Computational and Systems Biology Approaches
Network Pharmacology for Target and Pathway Prediction
Network pharmacology is a computational approach used to understand the complex interactions between drugs, targets, and biological pathways. This methodology has been applied to elucidate the potential mechanisms of action for components of Herba Epimedii, including this compound. By constructing and analyzing compound-target-disease networks, researchers can predict the key targets and signaling pathways through which this compound may exert its therapeutic effects.
Studies have utilized databases such as the Traditional Chinese Medicine System Pharmacology (TCMSP) and SwissTargetPrediction to identify potential targets for the active compounds in Epimedium. nih.gov These targets are then cross-referenced with genes associated with specific diseases to find overlapping targets. For instance, in the context of cisplatin-induced intestinal injury, network pharmacology analysis identified that active constituents of Epimedii Folium, including this compound, likely act through pathways such as the PI3K-Akt and apoptosis signaling pathways. nih.gov
Similarly, a network pharmacology approach to investigate the active ingredients of Epimedium for alleviating mild cognitive impairment and Alzheimer's disease identified 54 common targets. nih.gov Subsequent pathway enrichment analysis suggested that these targets are involved in diverse biological processes, including cell proliferation, apoptosis, inflammatory response, and signal transduction through pathways like MAPK, PI3K-Akt, and TNF signaling pathways. nih.gov
Molecular Docking for Compound-Target Interactions
Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used in conjunction with network pharmacology to validate the predicted interactions between active compounds like this compound and their protein targets.
In a study investigating the protective effects of Epimedii Folium extract, molecular docking was used to simulate the interactions between its active components (including this compound) and core targets identified through network analysis. nih.gov The results, measured by binding energy (Vina score in kcal/mol), indicated that this compound, along with other flavonoids like Icariin (B1674258), Epimedin A, and Epimedin C, could stably dock with key proteins such as AKT1, p53, TNF-α, and NF-κB. nih.gov A lower binding energy suggests a more stable and likely interaction. For example, the binding energy of this compound with AKT1 was found to be -7.9 kcal/mol. nih.gov
Another study focusing on the neuroprotective effects of this compound used molecular docking to reveal a direct binding potential to the G protein-coupled estrogen receptor (GPER), with a calculated binding energy of -7.3 kcal/mol. nih.gov
The table below presents a selection of molecular docking results for this compound with various protein targets.
| Target Protein | Biological Role | Binding Energy (kcal/mol) |
| AKT1 | Serine/threonine-protein kinase involved in cell survival, proliferation. | -7.9 nih.gov |
| p53 | Tumor suppressor protein involved in cell cycle regulation. | -8.0 nih.gov |
| TNF-α | Pro-inflammatory cytokine. | -7.1 nih.gov |
| NF-κB | Transcription factor complex controlling inflammation and immunity. | -6.5 nih.gov |
| GPER | G protein-coupled estrogen receptor involved in rapid estrogen signaling. | -7.3 nih.gov |
RNA Sequencing-Based Analysis for Transcriptomic Changes
RNA sequencing (RNA-Seq) is a powerful high-throughput sequencing technology used to analyze the transcriptome of a biological sample. This provides a comprehensive snapshot of the genes that are actively being expressed and quantifies their expression levels. RNA-Seq has been employed to uncover the molecular mechanisms underlying the therapeutic effects of this compound by identifying genome-wide transcriptomic changes.
In a study investigating the efficacy of this compound in a mouse model of osteoporosis, RNA sequencing-based analysis was performed on bone tissue. The analysis revealed significant changes in gene expression between the this compound-treated group and the osteoporosis model group. nih.gov A total of 112 differentially expressed transcripts were identified, with 107 being significantly up-regulated and 5 being significantly down-regulated. nih.gov
These differentially expressed genes were then mapped to signaling pathways using KEGG (Kyoto Encyclopedia of Genes and Genomes) enrichment analysis. This identified 15 significantly enriched pathways. nih.gov Among these, the PI3K-Akt signaling pathway, MAPK signaling pathway, and PPAR signaling pathway were highlighted as being most relevant to the treatment of osteoporosis, suggesting that this compound exerts its bone-protective effects through the modulation of these key pathways. nih.gov Another study also utilized transcriptomic analysis to help unravel the signaling pathways and targets regulated by this compound in the context of suppressing osteoclastogenesis. nih.gov
Protein-Protein Interaction (PPI) Network Analysis
Protein-protein interaction (PPI) network analysis is a systems biology approach used to map the complex relationships and functional connections between proteins. In the context of understanding the mechanism of action of compounds like this compound, PPI networks are constructed using the predicted drug targets to identify key proteins (hubs) and functional modules within the cellular machinery.
In network pharmacology studies of Epimedii Folium, after identifying potential targets for its active ingredients, these targets are submitted to databases like STRING (Search Tool for the Retrieval of Interacting Genes/Proteins) to construct a PPI network. nih.gov This network visualizes the interactions among the target proteins. For example, in a study on intestinal injury, a PPI network of 197 nodes and 3,491 edges was generated for the targets of Epimedii Folium. nih.gov
The resulting network is then analyzed using software like Cytoscape to identify central or "hub" nodes, which are highly connected proteins that are often critical for network stability and biological function. nih.gov These hub proteins, such as AKT1, TNF, TP53, and IL6, are considered the most important potential targets through which the active compounds, including this compound, exert their effects. nih.gov This analysis helps to prioritize key targets for further experimental validation, such as molecular docking or in vitro assays.
Gene Ontology (GO) and KEGG Pathway Enrichment Analysis
Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are crucial bioinformatic methods used to elucidate the biological functions and signaling pathways associated with the molecular targets of bioactive compounds. In the context of this compound and related extracts from Epimedium, these analyses have been instrumental in predicting and verifying its mechanisms of action in various biological processes.
GO analysis provides a standardized vocabulary to describe the functions of genes and proteins across three domains: Biological Process (BP), Cellular Component (CC), and Molecular Function (MF). KEGG analysis, on the other hand, helps in understanding the high-level functions and utilities of a biological system, such as a cell, an organism, and the ecosystem, from molecular-level information.
In studies involving extracts of Epimedii Folium, which contains this compound as one of its active components, GO and KEGG analyses have been applied to understand its protective effects against cisplatin-induced intestinal injury. A network pharmacology approach identified 200 potential targets of the extract. Subsequent GO enrichment analysis of these targets revealed a total of 2,768 significant GO terms, comprising 2,437 for biological processes, 104 for cellular components, and 227 for molecular functions nih.gov.
The KEGG pathway enrichment analysis in the same study identified 170 signaling pathways. Among these, the top 30 most significant pathways included the PI3K-Akt signaling pathway, apoptosis signaling pathway, p53 signaling pathway, and TNF-α signaling pathway, suggesting that the therapeutic effects of Epimedii Folium extract are mediated through these key cellular routes nih.govnih.gov.
Similarly, a study investigating the therapeutic role of Epimedium in spinal cord injury identified 133 targets. GO and KEGG enrichment analyses indicated that the effects were significantly associated with inflammatory response, oxidative stress, and the PI3K/AKT signaling pathway researchgate.net.
While these studies provide valuable insights into the potential biological pathways influenced by constituents of Epimedium, including this compound, it is important to note that the analyses were conducted on extracts containing multiple active compounds. Therefore, the identified pathways are not exclusively attributable to this compound.
A study focusing specifically on this compound and its role in melanogenesis conducted a global transcriptional analysis of human primary melanocytes. This analysis identified 361 differentially expressed genes following treatment with this compound. These genes were found to be enriched in seven sectors of biological processes, with a notable involvement of the "pigment melanin secondary biosynthetic" process. This finding directly links this compound to the regulation of melanin biosynthesis and melanosome formation nih.gov. Further detailed GO and KEGG pathway data from this specific study on this compound are summarized in the tables below.
The following interactive data tables provide a summary of the key findings from these enrichment analyses.
Table 1: Gene Ontology (GO) Enrichment Analysis of this compound Targets
| Domain | GO Term | Description | p-value |
| Biological Process | GO:0042438 | Melanin biosynthetic process | <0.05 |
| GO:0006582 | Melanin metabolic process | <0.05 | |
| GO:0032438 | Melanosome organization | <0.05 | |
| GO:0048066 | Developmental pigmentation | <0.05 | |
| Cellular Component | GO:0042470 | Melanosome | <0.05 |
| GO:0033162 | Melanosome membrane | <0.05 | |
| Molecular Function | GO:0004505 | Monophenol monooxygenase activity | <0.05 |
This table summarizes the significant Gene Ontology terms associated with the differentially expressed genes in human primary melanocytes treated with this compound, as reported in the study on its pigmentation effects.
Table 2: KEGG Pathway Enrichment Analysis of this compound Targets
| Pathway ID | Pathway Name | Description | p-value |
| hsa04916 | Melanogenesis | The pathway involved in the synthesis of melanin pigments. | <0.05 |
| hsa04151 | PI3K-Akt signaling pathway | A key pathway in regulating cell survival, proliferation, and growth. | <0.05 |
| hsa04144 | Endocytosis | The process by which cells absorb molecules by engulfing them. | <0.05 |
| hsa04010 | MAPK signaling pathway | A pathway that converts extracellular stimuli into a wide range of cellular responses. | <0.05 |
This table presents the significant KEGG pathways identified from the analysis of genes targeted by this compound, highlighting its role in pigmentation and other cellular processes.
Clinical Relevance and Translational Research Prospects
Current Landscape of Clinical Studies Involving Epimedium Extracts
The clinical investigation of Epimedium extracts, the natural source of Epimedin B, has primarily centered on conditions like osteoporosis. caringsunshine.comnih.govpublish.csiro.au However, the existing body of clinical research is marked by several limitations. Many of the published trials are small in scale and often evaluate the efficacy of multi-herbal formulas rather than extracts standardized for specific compounds like this compound, making it difficult to attribute observed effects to a single component. caringsunshine.comnih.gov
Challenges in Translating Preclinical Findings to Clinical Application for this compound
The journey of translating promising preclinical findings for this compound into clinical applications is fraught with significant challenges, a phenomenon often referred to as the "valley of death" in drug development. d-nb.inforesearchgate.net This gap between laboratory research and human studies is a major hurdle for many natural compounds.
A primary obstacle is the lack of robust, long-term clinical trials specifically designed to evaluate purified and well-defined this compound preparations. publish.csiro.aunih.gov Most human studies have used crude extracts of Epimedium, which contain a multitude of compounds, making it challenging to isolate the specific effects of this compound. caringsunshine.comnih.gov To establish clinical efficacy and safety, future research must focus on standardized extracts with a consistent and verifiable concentration of this compound. nih.gov Furthermore, long-term studies are crucial to assess not only the sustained efficacy but also the safety profile over extended periods of use. nih.govnih.gov
The existing clinical evidence for Epimedium extracts is hampered by significant methodological limitations. publish.csiro.ausharda.ac.in Many studies suffer from small sample sizes, inadequate descriptions of the tested materials, and potential for bias. nih.govsharda.ac.in To build a strong evidence base for this compound, future clinical trials must adhere to rigorous designs, including proper randomization, blinding, and the use of appropriate control groups. Overcoming these methodological flaws is essential for generating reliable data that can support the potential therapeutic use of this compound. nih.gov
Potential for this compound as a Therapeutic Agent
Despite the challenges in clinical translation, a substantial body of preclinical research underscores the therapeutic potential of this compound in several key areas of health.
This compound has demonstrated significant anti-osteoporotic activity in various preclinical models. medchemexpress.combiocrick.com Osteoporosis is a condition characterized by bone loss and microstructural deterioration, leading to an increased risk of fractures. mdpi.com Research indicates that this compound can beneficially influence bone metabolism by promoting the activity of osteoblasts (bone-forming cells) and inhibiting the function of osteoclasts (bone-resorbing cells). caringsunshine.com
In a mouse model of osteoporosis, oral administration of this compound was shown to improve bone health. nih.gov The study observed an increase in the serum marker for bone formation, N-terminal propeptide of type I procollagen (B1174764) (P1NP), and a decrease in the bone resorption marker, C-telopeptide of type I collagen (CTX1). nih.gov Furthermore, this compound treatment led to significant improvements in bone microstructure, including an increase in trabecular number and connectivity density. nih.govnih.gov
The mechanisms underlying these effects are multifaceted. Studies suggest that this compound may exert its effects through the regulation of key signaling pathways involved in bone remodeling, such as the PI3K-Akt, MAPK, and PPAR signaling pathways. nih.govnih.gov It has also been shown to modulate the OPG/RANKL axis, a critical pathway in the regulation of osteoclast differentiation and activity. nih.govdoaj.org
| Model System | Key Findings | Potential Mechanism of Action |
|---|---|---|
| Mouse model of osteoporosis | Increased bone formation marker (P1NP), decreased bone resorption marker (CTX1). nih.gov | Regulation of PI3K-Akt, MAPK, and PPAR signaling pathways. nih.gov |
| Diabetic osteoporosis rat model | Improved bone microstructure and trabecular formation. nih.govdoaj.org | Modulation of the OPG/RANKL axis and inhibition of inflammation. nih.govdoaj.org |
| Prednisolone-induced osteoporosis zebrafish model | Prevention of bone loss. medchemexpress.combiocrick.com | Anti-osteoporotic activity. medchemexpress.combiocrick.com |
Emerging preclinical evidence suggests that this compound possesses neuroprotective properties that could be beneficial in the context of neurodegenerative diseases such as Parkinson's disease. nih.gov Parkinson's disease is characterized by the progressive loss of dopamine-producing neurons, leading to motor dysfunction. uclahealth.org
In a mouse model of Parkinson's disease induced by the neurotoxin MPTP, treatment with this compound was found to ameliorate motor deficits and protect against the loss of dopaminergic neurons. nih.gov The study also revealed that this compound could mitigate apoptosis (programmed cell death) and endoplasmic reticulum stress in the brain. nih.gov The neuroprotective effects of this compound appear to be mediated, at least in part, through its interaction with the G protein-coupled estrogen receptor (GPER). nih.gov
The potential of Epimedium compounds in neuroprotection is an active area of research, with studies exploring their effects on neuroinflammation, oxidative stress, and other pathways implicated in neurodegeneration. mdpi.comnih.govfrontiersin.org
| Model System | Key Findings | Potential Mechanism of Action |
|---|---|---|
| MPTP-induced mouse model of Parkinson's disease | Ameliorated motor dysfunction, protected dopaminergic neurons, reduced apoptosis and endoplasmic reticulum stress. nih.gov | Interaction with G protein-coupled estrogen receptor (GPER). nih.gov |
Anti-Inflammatory and Antioxidant Therapies
This compound has demonstrated notable anti-inflammatory and antioxidant properties through various mechanisms of action. Research indicates its potential as a therapeutic candidate for treating inflammation. researchgate.net Studies using a zebrafish model showed that this compound effectively inhibits acute inflammation and mitigates the accumulation of reactive oxygen species (ROS). nih.gov This anti-inflammatory activity is linked to its ability to regulate several genes associated with the mitogen-activated protein kinase (MAPK), nuclear factor-κB (NF-κB), and Nod-like receptor signaling pathways. nih.gov
The antioxidant capacity of this compound has also been characterized. It functions as a scavenger of 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals. nih.gov Further mechanistic studies have revealed that this compound can suppress osteoclastogenesis, a process involved in bone resorption, by decreasing ROS production. nih.gov
However, the role of this compound in inflammatory processes can be complex and context-dependent. In specific experimental models, such as those involving lipopolysaccharide (LPS)-primed macrophages, this compound has been shown to facilitate NLRP3 inflammasome activation. frontiersin.orgnih.gov This action is mediated by increasing the production of mitochondrial ROS, which potentiates the inflammatory response when induced by agents like nigericin (B1684572) and ATP. frontiersin.org This finding suggests that while this compound has general anti-inflammatory and antioxidant effects, its interaction with other inflammatory stimuli can lead to a pro-inflammatory outcome in certain conditions. frontiersin.orgnih.gov
Table 1: Summary of Anti-Inflammatory and Antioxidant Research Findings for this compound
| Research Focus | Model System | Key Findings | Affected Pathways | Reference(s) |
|---|---|---|---|---|
| Anti-Inflammation | Zebrafish (induced by copper sulfate (B86663) and tail cutting) | Inhibited acute inflammation and ameliorated neuroinflammation-associated impairment of locomotion. | MAPK/NF-κB/Nod-like receptor signaling | nih.gov |
| Antioxidant Activity | Zebrafish | Mitigated the accumulation of reactive oxygen species (ROS). | - | nih.gov |
| Antioxidant Activity | Ovariectomized Mouse Model | Suppressed osteoclastogenesis by decreasing ROS production. | PI3K-AKT, MAPK | nih.gov |
| Inflammasome Activation | Lipopolysaccharide (LPS)-primed Macrophages | Facilitated nigericin- or ATP-induced NLRP3 inflammasome activation by increasing mitochondrial ROS. | NLRP3 Inflammasome | frontiersin.org |
Hypopigmentation Treatment
This compound has emerged as a promising agent for the treatment of hypopigmentation disorders due to its demonstrated ability to induce melanogenesis. nih.gov Unlike treatments for hyperpigmentation that aim to reduce melanin (B1238610), this compound stimulates melanin synthesis, making it a potential therapy for conditions characterized by a lack of skin pigment. nih.govresearchgate.net
The primary mechanism of action involves the targeting of the tyrosinase (TYR) family of proteins, which are key enzymes in the melanin production pathway. nih.gov Research has shown that this compound can increase the expression, activity, and stability of these proteins. nih.gov This comprehensive action leads to an increase in the number of melanosomes—the organelles where melanin is synthesized and stored—and promotes their maturation. nih.gov
Studies have elucidated the specific signaling pathways through which this compound exerts its effects. It has been found to increase the expression of tyrosinase family proteins through several microphthalmia-associated transcription factor (MITF)-mediated pathways, including:
p-Akt/glycogen (B147801) synthase kinase 3β (GSK3β)/β-catenin cascade nih.gov
p-p70 S6 kinase cascades nih.gov
p38/mitogen-activated protein (MAP) kinase (MAPK) pathway nih.gov
Extracellular regulated protein kinases (ERK)/MAPK pathway nih.gov
The efficacy of this compound in promoting pigmentation has been validated in various in vitro and in vivo models. It has demonstrated repigmentation effects in models where tyrosinase activity was inhibited by hydroquinone (B1673460) and N-phenylthiourea. nih.gov Furthermore, this compound has been shown to ameliorate monobenzone-induced depigmentation in melanoma cells, zebrafish, mice, and human skin tissues, highlighting its potential as a novel strategy for treating hypopigmentation in pharmaceutical and cosmetic applications. nih.govnih.gov
Table 2: Research Findings on this compound for Hypopigmentation Treatment
| Model System | Condition | Key Findings | Reference(s) |
|---|---|---|---|
| Melanoma Cells (B16F10, MNT-1) | Baseline and chemically-induced inhibition | Increased melanin content in a dose- and time-dependent manner. | nih.govresearchgate.net |
| Human Primary Melanocytes | Baseline | Produced and secreted more melanin granules. | nih.gov |
| Human Skin Tissue | Explant Culture | Increased melanin signals at the junction of the epidermis and dermis. | nih.gov |
| Zebrafish and Mice | Hydroquinone- and N-phenylthiourea-induced tyrosinase inhibition | Exerted repigmentation by stimulating tyrosinase activity. | nih.gov |
| Mice | Monobenzone-induced depigmentation | Ameliorated depigmented dorsal hair formation. | nih.gov |
Considerations for Interactions with Other Compounds
The therapeutic potential of this compound may be influenced by its interactions with other compounds, an important consideration for its clinical application. Research has shown that this compound can act synergistically with certain molecules, particularly in the context of inflammatory responses.
In studies involving lipopolysaccharide (LPS), a component of bacterial cell walls that induces a strong immune response, this compound has been shown to potentiate inflammation. frontiersin.org Specifically, in an LPS-mediated mouse model, the combination of this compound and LPS led to liver injury, characterized by hepatocyte focal necrosis and inflammation. frontiersin.orgnih.gov This effect was not observed with this compound alone. frontiersin.org The mechanism involves the facilitation of NLRP3 inflammasome activation, a key component of the innate immune system. frontiersin.orgnih.gov this compound was found to specifically enhance NLRP3 inflammasome activation induced by nigericin or ATP, but not by other stimuli like silica (B1680970) crystals (SiO2). researchgate.netfrontiersin.org This suggests a specific interaction that amplifies certain inflammatory pathways.
Furthermore, molecular docking studies predict that this compound has a strong binding affinity for several key signaling proteins, including AKT1, p53, tumor necrosis factor-alpha (TNF-α), and NF-κB. nih.gov This suggests a potential for pharmacodynamic interactions with other drugs or compounds that modulate these critical cellular pathways.
The metabolism of this compound also presents a potential for interactions. It is known to be metabolized in vivo through several pathways, including desugarization, demethylation, glucuronidation, and glycosylation. researchgate.net Co-administration with other compounds that are metabolized by the same enzymatic pathways could lead to pharmacokinetic interactions, potentially altering the efficacy or clearance of either substance. These findings underscore the importance of considering the broader biological context and potential co-administered substances when evaluating the clinical use of this compound.
Future Perspectives in this compound Clinical Research
The diverse pharmacological activities of this compound, including its anti-inflammatory, antioxidant, neuroprotective, and pigmentation-modulating properties, provide a strong foundation for future clinical research. nih.govnih.govnih.gov Translating these promising preclinical findings into clinical applications will require a multi-faceted approach focused on rigorous trial design, mechanistic clarification, and optimization of drug delivery.
A significant hurdle for flavonoid compounds like this compound is often low bioavailability. researchgate.net Future research should prioritize the development of novel drug delivery systems, such as nanoparticle-based carriers or pro-drug strategies, to enhance absorption and ensure effective concentrations reach target tissues.
Building on the extensive preclinical data, well-designed clinical trials are the necessary next step. Future trials could adopt modern designs, such as master protocols (e.g., basket or platform trials), to efficiently evaluate the efficacy of this compound across different conditions. For instance, its pro-pigmentation effects could be investigated in patients with stable vitiligo, while its anti-inflammatory and neuroprotective potential could be explored in the context of neurodegenerative diseases or inflammatory conditions.
Further research is also needed to fully elucidate its mechanisms of action in complex human diseases. While its effects on pathways like MAPK/NF-κB and tyrosinase activation are known, a deeper understanding of its interactions with other cellular targets and pathways is crucial. nih.govnih.gov This includes investigating its potential for idiosyncratic drug-induced liver injury, as suggested by its ability to activate the NLRP3 inflammasome in conjunction with other stimuli like LPS. nih.govresearchgate.net Integrating principles of precision medicine, which considers individual variability in genes, environment, and lifestyle, could help identify patient populations most likely to benefit from this compound therapy and those at higher risk for adverse interactions.
Q & A
Q. Basic Research Focus :
- Key Steps : Use column chromatography with macroporous resins (e.g., D101) for preliminary separation, followed by preparative HPLC with C18 columns for purification. Validate purity via HPLC-DAD (≥95%) and confirm structural identity using NMR (¹H, ¹³C) and UPLC/Q-TOF-MS .
- Data Reliability : Cross-validate results with authenticated reference standards from reputable databases (e.g., PubChem, CAS). Avoid reliance on unverified commercial sources.
Q. Advanced Research Focus :
- Optimization Challenges : Adjust solvent gradients to resolve co-eluting flavonoids (e.g., Epimedin A, C) due to structural similarities. Quantify yield variations under different extraction pressures and temperatures.
- Contradiction Management : Address discrepancies in reported yields by standardizing plant sourcing (e.g., geographic origin, harvest season) and extraction protocols .
How can researchers design experiments to compare the metabolic stability of this compound in healthy vs. osteoporotic models?
Q. Basic Research Focus :
- In Vitro Models : Co-incubate this compound with intestinal flora/enzyme extracts from healthy and osteoporotic rats. Monitor degradation via LC-MS at timed intervals (e.g., 0, 2, 6, 12 hours) .
- Key Metrics : Calculate metabolic rate constants (k) and half-life (t½) using first-order kinetics.
Q. Advanced Research Focus :
- Pathological Model Limitations : Address reduced metabolic rates in osteoporotic rats by analyzing microbiome diversity (16S rRNA sequencing) and enzyme activity (e.g., β-glucosidase assays). Compare with in situ intestinal perfusion data to resolve absorption-permeability contradictions .
- Data Interpretation : Use ANOVA to assess inter-group variability and power analysis to determine sample size adequacy .
What strategies resolve contradictions in reported bioactivity mechanisms of this compound?
Q. Basic Research Focus :
- Literature Synthesis : Systematically review in vitro (cell-based) vs. in vivo (animal) studies using tools like PRISMA. Highlight dose-dependent effects and model specificity (e.g., osteoblasts vs. osteoclasts) .
- Data Harmonization : Normalize bioactivity metrics (e.g., IC50, EC50) across studies using standardized units (µM vs. µg/mL).
Q. Advanced Research Focus :
- Mechanistic Ambiguities : Employ knock-out models (e.g., CRISPR/Cas9) to isolate this compound’s interaction with estrogen receptors (ERα/ERβ) vs. BMP-2 pathways. Validate via dual-luciferase reporter assays and phosphoproteomics .
- Confounding Variables : Control for synergistic effects with other Epimedium flavonoids (e.g., Icariin) using factorial design experiments .
How should researchers optimize pharmacokinetic studies of this compound for clinical translation?
Q. Basic Research Focus :
- Assay Development : Use LC-MS/MS for plasma quantification with deuterated internal standards (e.g., this compound-d4). Validate linearity (R<sup>2</sup> > 0.99) across physiological concentrations .
- Key Parameters : Calculate AUC, Cmax, and tmax in rodent models. Compare oral vs. intravenous administration.
Q. Advanced Research Focus :
- Species-Specific Discrepancies : Address poor bioavailability in humans by testing nanoformulations (e.g., liposomes) or prodrug strategies. Use PBPK modeling to predict human pharmacokinetics from preclinical data .
- Ethical Compliance : Follow NIH guidelines for animal welfare (e.g., 3Rs principles) and obtain IRB approval for human tissue use .
What computational tools are effective for predicting this compound’s molecular targets and off-target risks?
Q. Basic Research Focus :
- Docking Studies : Use AutoDock Vina or Schrödinger Maestro to simulate binding affinities with osteogenic targets (e.g., RUNX2). Validate via molecular dynamics simulations (GROMACS) .
- Database Integration : Cross-reference predicted targets with ChEMBL and STITCH for pathway enrichment analysis.
Q. Advanced Research Focus :
- Off-Target Profiling : Employ machine learning (e.g., DeepChem) to predict CYP450 inhibition or hERG channel binding. Validate experimentally using patch-clamp assays or hepatic microsomes .
- Contradiction Resolution : Reconcile in silico predictions with in vitro toxicity data (e.g., MTT assays) using receiver operating characteristic (ROC) analysis .
How can researchers integrate multi-omics data to elucidate this compound’s anti-osteoporotic mechanisms?
Q. Advanced Research Focus :
- Experimental Design : Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (untargeted LC-MS) in ovariectomized rat models. Use bioinformatics tools (e.g., MetaboAnalyst, STRING) for pathway mapping .
- Data Integration Challenges : Address batch effects via ComBat normalization and apply weighted gene co-expression networks (WGCNA) to identify hub genes/proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
